molecular formula C19H24O9 B15590001 Diacetylpiptocarphol

Diacetylpiptocarphol

Cat. No.: B15590001
M. Wt: 396.4 g/mol
InChI Key: GSADBENAXUTZTK-NTUHNPAUSA-N
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Description

Diacetylpiptocarphol is a useful research compound. Its molecular formula is C19H24O9 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H24O9

Molecular Weight

396.4 g/mol

IUPAC Name

[(2E)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate

InChI

InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+

InChI Key

GSADBENAXUTZTK-NTUHNPAUSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Diacetylpiptocarphol: Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpiptocarphol is a naturally occurring hirsutinolide-type sesquiterpenoid that has garnered attention for its potential therapeutic properties, particularly its activity against parasitic protozoa. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in natural product chemistry, parasitology, and drug discovery.

Chemical Structure and Properties

Molecular Formula: C₂₁H₂₄O₈

Molecular Weight: 396.39 g/mol

SMILES String: CC(=O)OC1C(C(C2=C(C1=O)OC(C(C2)O)(C)C)OC(=O)C)C(C)O

Based on the SMILES string, the systematic IUPAC name for this compound is:

(1aR,2R,4aR,7S,7aR,8R,8aS)-2,7-dihydroxy-7-(1-hydroxyethyl)-1,1,4a-trimethyl-5-methylidene-1a,2,4a,5,6,7,7a,8-octahydrocyclopropa[1][2]benzo[1,2-b]oxirene-4,8-diyl diacetate

The 2D chemical structure of this compound, generated from its SMILES string, is presented below:

Chemical structure of this compound

Caption: 2D Chemical Structure of this compound.

Biological Activity: Anti-leishmanial Effects

This compound has demonstrated in vitro activity against Leishmania infantum, the causative agent of visceral leishmaniasis. The following table summarizes the quantitative data on its biological activity from a study by Girardi et al. (2015).

Parameter Organism/Cell Line IC₅₀ / CC₅₀ (µg/mL) IC₅₀ / CC₅₀ (µM) Selectivity Index (SI) Reference
IC₅₀ Leishmania infantum promastigotes1.84.54-[3]
IC₅₀ Leishmania infantum amastigotes2.56.31-[3]
CC₅₀ VERO cells3.07.571.2 (Amastigote/VERO)[3]
CC₅₀ J774A.1 macrophages2.25.550.88 (Amastigote/J774A.1)[3]

Note: The Selectivity Index (SI) is calculated as CC₅₀ (mammalian cells) / IC₅₀ (amastigotes). A low SI value indicates a lack of selectivity and potential for host cell toxicity. The data suggests that while this compound is active against Leishmania infantum, it also exhibits significant cytotoxicity against mammalian cells.[3]

Experimental Protocols

This section details the methodologies for the key experiments cited, providing a foundation for the replication and further investigation of this compound's biological activities.

In Vitro Anti-leishmanial Activity Assay against Leishmania infantum

1. Cultivation of Leishmania infantum Promastigotes:

  • Leishmania infantum promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042).

  • Cultures are maintained at 24°C.

2. Anti-promastigote Assay:

  • Promastigotes in the logarithmic phase of growth are seeded in 96-well plates at a density of 1 x 10⁶ parasites/mL.

  • This compound, dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in culture medium, is added to the wells at various concentrations. The final DMSO concentration should not exceed 0.5%.

  • Plates are incubated for 72 hours at 24°C.

  • Parasite viability is assessed by adding a resazurin-based solution and measuring the fluorescence or absorbance after a further 4-6 hours of incubation.

  • The 50% inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the dose-response curves.

3. Cultivation of Intracellular Amastigotes:

  • Murine macrophage cell line J774A.1 is cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Macrophages are seeded in 96-well plates and allowed to adhere.

  • Stationary phase Leishmania infantum promastigotes are added to the macrophages at a parasite-to-cell ratio of 10:1 and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Extracellular promastigotes are removed by washing.

4. Anti-amastigote Assay:

  • Fresh medium containing various concentrations of this compound is added to the infected macrophages.

  • Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • The medium is removed, and the cells are fixed with methanol (B129727) and stained with Giemsa.

  • The number of amastigotes per 100 macrophages is determined by light microscopy.

  • The IC₅₀ value is calculated from the dose-response curve.

In Vitro Cytotoxicity Assay

1. Cell Culture:

  • VERO (monkey kidney epithelial) cells and J774A.1 (murine macrophage) cells are maintained in their respective appropriate culture media (e.g., DMEM for VERO, RPMI-1640 for J774A.1) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are cultured at 37°C in a 5% CO₂ atmosphere.

2. Cytotoxicity Determination:

  • Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Plates are incubated for 72 hours.

  • Cell viability is determined using a resazurin (B115843) or MTT-based assay.

  • The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curves.

G Experimental Workflow for Anti-leishmanial and Cytotoxicity Screening cluster_0 Anti-leishmanial Assay cluster_1 Cytotoxicity Assay promastigote_culture Culture L. infantum promastigotes promastigote_assay Treat with this compound (72h, 24°C) promastigote_culture->promastigote_assay promastigote_viability Assess Viability (Resazurin) promastigote_assay->promastigote_viability promastigote_ic50 Calculate IC50 promastigote_viability->promastigote_ic50 macrophage_culture Culture J774A.1 Macrophages infection Infect with promastigotes (24h, 37°C) macrophage_culture->infection amastigote_assay Treat with this compound (72h, 37°C) infection->amastigote_assay amastigote_staining Fix and Stain (Giemsa) amastigote_assay->amastigote_staining amastigote_ic50 Calculate IC50 amastigote_staining->amastigote_ic50 vero_culture Culture VERO cells cytotoxicity_assay Treat with this compound (72h, 37°C) vero_culture->cytotoxicity_assay j774_culture Culture J774A.1 cells j774_culture->cytotoxicity_assay cytotoxicity_viability Assess Viability (Resazurin/MTT) cytotoxicity_assay->cytotoxicity_viability cytotoxicity_cc50 Calculate CC50 cytotoxicity_viability->cytotoxicity_cc50

Caption: Workflow for in vitro screening of this compound.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action of this compound against Leishmania has not been fully elucidated. However, based on studies of other sesquiterpene lactones, several potential signaling pathways and cellular targets can be proposed.

Sesquiterpene lactones are known to induce cell death in various organisms, including protozoan parasites, through multiple mechanisms. These often involve the induction of oxidative stress, disruption of mitochondrial function, and interference with key metabolic pathways.

In Leishmania, potential mechanisms could include:

  • Induction of Apoptosis-like Cell Death: Sesquiterpene lactones can trigger programmed cell death pathways in parasites, leading to DNA fragmentation and other apoptotic markers.

  • Generation of Reactive Oxygen Species (ROS): The compound may induce an imbalance in the parasite's redox homeostasis, leading to oxidative damage to cellular components.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of the respiratory chain can lead to a depletion of ATP and ultimately cell death.

  • Inhibition of Ergosterol (B1671047) Biosynthesis: The ergosterol biosynthesis pathway is crucial for the integrity of the Leishmania cell membrane and is a known target for antifungal and anti-leishmanial drugs.

The diagram below illustrates a hypothetical model of the signaling pathways that could be affected by this compound in Leishmania.

G Potential Signaling Pathways for this compound in Leishmania cluster_0 Cellular Effects cluster_1 Downstream Consequences This compound This compound ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Ergosterol Ergosterol Biosynthesis Inhibition This compound->Ergosterol Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Apoptosis Apoptosis-like Cell Death Oxidative_Stress->Apoptosis ATP_Depletion->Apoptosis Membrane_Disruption->Apoptosis Parasite_Death Parasite Death Apoptosis->Parasite_Death

Caption: Hypothetical mechanism of action of this compound.

Conclusion

This compound, a hirsutinolide-type sesquiterpenoid, exhibits anti-leishmanial activity, albeit with notable cytotoxicity. This guide provides a foundational understanding of its chemical structure, biological data, and the experimental protocols necessary for its further investigation. Future research should focus on elucidating its specific molecular targets and signaling pathways in Leishmania to better understand its mechanism of action and to explore potential structural modifications that could enhance its selectivity and therapeutic index. Such studies will be crucial in determining the potential of this compound as a lead compound in the development of new anti-leishmanial drugs.

References

Diacetylpiptocarphol: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylpiptocarphol (B586998), a sesquiterpene lactone, has garnered attention within the scientific community for its notable anti-leishmaniasis activity. This technical guide provides a comprehensive overview of the natural source, isolation protocols, and chemical characteristics of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed methodologies and data presentation to facilitate further investigation and application of this promising bioactive compound.

Natural Source

This compound is a natural product isolated from plants of the genus Piptocarpha, which belongs to the Asteraceae family. The primary documented source of this compound is Piptocarpha spiralis . The Asteraceae family is well-known for being a rich source of sesquiterpene lactones, a class of secondary metabolites with a wide range of biological activities.

Chemical Structure and Properties

This compound is classified as a sesquiterpene lactone. Its chemical structure is characterized by a lactone ring and two acetyl groups, which contribute to its lipophilicity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₄O₈
Molecular Weight404.41 g/mol
SMILESCC(OCC1=C2/C(OC1=O)=C[C@@]3(O--INVALID-LINK--(C[C@@H]2OC(C)=O)C)(CC3)O)C)=O
AppearanceTypically a colorless solid
SolubilitySoluble in organic solvents such as DMSO, methanol (B129727), chloroform (B151607)

Isolation Methodology

The isolation of this compound from its natural source, Piptocarpha spiralis, involves a multi-step process of extraction and chromatographic purification. The following is a generalized experimental protocol based on common methods for isolating sesquiterpene lactones from plant materials.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) of Piptocarpha spiralis are collected.

  • Drying: The plant material is air-dried in the shade to a constant weight to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Maceration: The powdered plant material is subjected to maceration with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional agitation. This process is often repeated multiple times to ensure complete extraction.

  • Solvent Evaporation: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Chromatographic Purification
  • Solvent-Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, chloroform, and methanol.

  • Column Chromatography: The chloroform or ethyl acetate (B1210297) fraction, which is likely to contain the sesquiterpene lactones, is then subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid reagent).

  • Further Purification: Fractions containing the target compound are pooled and may require further purification steps, such as preparative TLC or recrystallization, to obtain pure this compound.

Table 2: Summary of a Representative Isolation Protocol

StepDescriptionKey Parameters
1. Extraction Maceration of dried, powdered plant material.Solvent: Methanol or EthanolDuration: 3 x 72 hours
2. Fractionation Liquid-liquid partitioning of the crude extract.Solvents: Hexane, Chloroform, Methanol
3. Column Chromatography Separation of the chloroform/ethyl acetate fraction on a silica gel column.Stationary Phase: Silica gel (60-120 mesh)Mobile Phase: Hexane-Ethyl Acetate gradient
4. Purity Analysis Monitoring of fractions by Thin Layer Chromatography.Adsorbent: Silica gel GVisualization: Vanillin-sulfuric acid
5. Final Purification Preparative TLC or recrystallization of enriched fractions.-
Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (from the lactone and acetyl groups) and hydroxyls.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-leishmaniasis activity .[1] Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. While the precise mechanism of action of this compound against Leishmania is a subject of ongoing research, many sesquiterpene lactones exert their biological effects through the alkylation of biological macromolecules, often targeting sulfhydryl groups in enzymes and transcription factors.

A plausible, though not yet fully elucidated, signaling pathway for the anti-leishmaniasis activity of this compound could involve the inhibition of key parasitic enzymes or transcription factors, leading to apoptosis or cell cycle arrest in the parasite.

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow plant Piptocarpha spiralis (Aerial Parts) drying Drying and Grinding plant->drying extraction Maceration (Methanol/Ethanol) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning chloroform_fraction Chloroform/EtOAc Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Fraction Collection column_chromatography->fractions tlc TLC Monitoring fractions->tlc pooling Pooling of Fractions tlc->pooling purification Preparative TLC / Recrystallization pooling->purification This compound Pure this compound purification->this compound

Caption: Generalized workflow for the isolation of this compound.

Postulated Anti-Leishmaniasis Mechanism

Signaling_Pathway This compound This compound parasite_cell Leishmania Parasite Cell This compound->parasite_cell Enters target_proteins Parasite-Specific Enzymes / Proteins (e.g., with -SH groups) This compound->target_proteins Alkylation inhibition Inhibition of Protein Function target_proteins->inhibition downstream_effects Disruption of Cellular Processes (e.g., Metabolism, Redox Balance) inhibition->downstream_effects apoptosis Parasite Apoptosis / Cell Death downstream_effects->apoptosis

Caption: Postulated mechanism of anti-leishmaniasis activity.

References

Preliminary Biological Screening of Diacetylpiptocarphol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the preliminary biological screening of Diacetylpiptocarphol, a derivative of the natural product Piptocarphol. While direct experimental data for this compound is not yet extensively available in public literature, this document outlines a robust, multi-pronged screening strategy based on established methodologies for analogous natural product derivatives. The objective is to elucidate the potential therapeutic activities of this compound and to identify promising avenues for further investigation.

Introduction to Piptocarphol and its Derivatives

Piptocarphol is a sesquiterpenoid lactone isolated from various plant species, notably from the family Asteraceae. Natural products and their derivatives are a cornerstone of drug discovery, often exhibiting a wide range of biological activities. The acetylation of hydroxyl groups in natural products, leading to derivatives such as this compound, is a common strategy to potentially enhance bioavailability, stability, and biological efficacy. Preliminary screening is therefore essential to systematically evaluate the bio-activity profile of such novel compounds.

Proposed Preliminary Biological Screening Cascade

A tiered approach to biological screening is recommended, starting with broad cytotoxicity assays to determine a safe dose range for subsequent, more specific assays.

Cytotoxicity Assays

The initial evaluation of this compound should involve assessing its cytotoxic effects against a panel of human cancer cell lines and a normal, non-cancerous cell line to determine its therapeutic index.

Data Presentation: Cytotoxicity Profile of this compound

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Breast AdenocarcinomaData PlaceholderData Placeholder
A549Lung CarcinomaData PlaceholderData Placeholder
HeLaCervical AdenocarcinomaData PlaceholderData Placeholder
PC-3Prostate AdenocarcinomaData PlaceholderData Placeholder
HEK293Normal Human Embryonic KidneyData PlaceholderN/A

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa, PC-3) and a normal cell line (HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. The potential of this compound to modulate inflammatory responses can be assessed by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Anti-inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)Max Inhibition (%)
Nitric Oxide (NO) ProductionRAW 264.7Data PlaceholderData Placeholder
Pro-inflammatory Cytokine (TNF-α) SecretionRAW 264.7Data PlaceholderData Placeholder
Pro-inflammatory Cytokine (IL-6) SecretionRAW 264.7Data PlaceholderData Placeholder

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various non-toxic concentrations of this compound (determined from initial cytotoxicity tests on RAW 264.7 cells) for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Nitrite (B80452) Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Screening

The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of this compound

OrganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData PlaceholderData Placeholder
Escherichia coliGram-negative BacteriaData PlaceholderData Placeholder
Candida albicansFungiData PlaceholderData Placeholder

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Preparation: this compound is serially diluted in the respective broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no visible growth is sub-cultured on agar (B569324) plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Visualization of Workflows and Pathways

Experimental Workflow for Preliminary Biological Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening: Cytotoxicity cluster_2 Secondary Screening: Bioactivity Assays cluster_3 Data Analysis & Hit Identification This compound Synthesis/Isolation This compound Synthesis/Isolation Stock Solution Preparation (DMSO) Stock Solution Preparation (DMSO) This compound Synthesis/Isolation->Stock Solution Preparation (DMSO) MTT Assay MTT Assay Stock Solution Preparation (DMSO)->MTT Assay Serial Dilutions Cell Line Panel (Cancer & Normal) Cell Line Panel (Cancer & Normal) Cell Line Panel (Cancer & Normal)->MTT Assay Determine IC50 & Selectivity Index Determine IC50 & Selectivity Index MTT Assay->Determine IC50 & Selectivity Index Anti-inflammatory Assay Anti-inflammatory Assay Determine IC50 & Selectivity Index->Anti-inflammatory Assay Select Non-toxic Doses Antimicrobial Assay Antimicrobial Assay Determine IC50 & Selectivity Index->Antimicrobial Assay Antioxidant Assay Antioxidant Assay Determine IC50 & Selectivity Index->Antioxidant Assay Identify Lead Activities Identify Lead Activities Anti-inflammatory Assay->Identify Lead Activities Antimicrobial Assay->Identify Lead Activities Antioxidant Assay->Identify Lead Activities

Caption: Workflow for the preliminary biological screening of this compound.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

Many natural products with anti-inflammatory properties exert their effects by modulating the NF-κB signaling pathway. This compound might inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial biological evaluation of this compound. The data generated from these assays will provide a foundational understanding of its bioactivity profile and will be crucial for identifying "hit" activities. Positive results in any of these preliminary screens would warrant more in-depth investigations, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives of Piptocarphol to optimize biological activity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

By following this structured screening cascade, researchers can efficiently and effectively characterize the biological properties of this compound, paving the way for its potential development as a novel therapeutic agent.

Diacetylpiptocarphol: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Diacetylpiptocarphol, a sesquiterpenoid of interest to researchers in natural product chemistry and drug development. This document outlines its chemical identity, including its IUPAC name and CAS numbers, and summarizes the current scientific understanding of its biological activities, supported by available experimental data and protocols.

Chemical Identification

This compound is a complex natural product with the following identifiers:

IdentifierValue
IUPAC Name [(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-6-yl]methyl acetate
CAS Number 103476-99-9, 101628-29-9
Molecular Formula C₁₉H₂₄O₉
Molecular Weight 396.39 g/mol

It is important for researchers to note that two CAS numbers, 103476-99-9 and 101628-29-9, are associated with this compound in various chemical databases. The IUPAC name is most consistently linked to the CAS number 101628-29-9.

Biological Activities and In Vitro Data

This compound has been primarily isolated from the plant species Pseudelephantopus spiralis and Vernonia volkameriifolia.[1] Pre-clinical studies have demonstrated its potential as an antiplasmodial and antileishmanial agent.

A key study by Girardi et al. (2015) investigated the in vitro activity of this compound against Plasmodium falciparum and Leishmania infantum. The following table summarizes the quantitative data from this research.[1]

Activity Test Organism/Cell Line Parameter Result (µM) Selectivity Index (SI)
Antiplasmodial Plasmodium falciparum (chloroquine-resistant strain)IC₅₀9.50.09
Antileishmanial Leishmania infantum (promastigotes)IC₅₀24.1-
Cytotoxicity VERO cellsCC₅₀<3 µg/mL-
Cytotoxicity J774A.1 macrophagesCC₅₀--

The study highlighted that while this compound demonstrated activity against both parasites, it also exhibited significant cytotoxicity to VERO cells, resulting in a low selectivity index for its antiplasmodial activity.[1]

Experimental Protocols

The following are summaries of the experimental methodologies employed in the study by Girardi et al. (2015) to determine the biological activities of this compound.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity was evaluated against a chloroquine-resistant strain of Plasmodium falciparum. The assay is based on the measurement of parasite growth by assessing the activity of plasmodial lactate (B86563) dehydrogenase (pLDH). The detailed protocol involves the synchronization of parasite cultures, incubation with various concentrations of the test compound, and subsequent measurement of pLDH activity using a colorimetric method.

In Vitro Antileishmanial Activity Assay

The antileishmanial activity was assessed against the promastigote stage of Leishmania infantum. The assay involves the incubation of the parasites with different concentrations of this compound. The viability of the promastigotes is then determined, typically by colorimetric methods such as the MTT assay, to calculate the IC₅₀ value.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against healthy VERO cell lines and J774A.1 macrophages. This is a crucial step to determine the selectivity of the compound's antiparasitic effects. The assay typically involves exposing the cell lines to a range of concentrations of the compound and then measuring cell viability using methods like the MTT or resazurin (B115843) reduction assays to determine the CC₅₀ value.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published scientific literature detailing the specific signaling pathways or the precise mechanism of action of this compound in exerting its antiplasmodial and antileishmanial effects. Further research is required to elucidate these aspects, which would be critical for any future drug development efforts.

Logical Workflow for Bioactivity Screening

The general workflow for the initial screening and evaluation of a natural product like this compound is depicted in the following diagram.

logical_workflow cluster_extraction Isolation and Identification cluster_bioactivity Biological Evaluation cluster_followup Further Studies plant_material Plant Material (e.g., Pseudelephantopus spiralis) extraction Extraction plant_material->extraction fractionation Bioassay-guided Fractionation extraction->fractionation isolation Isolation of Pure Compound fractionation->isolation identification Structural Elucidation (NMR, MS) isolation->identification in_vitro_screening In Vitro Screening (Antiplasmodial, Antileishmanial) identification->in_vitro_screening cytotoxicity_assay Cytotoxicity Assays (e.g., VERO, Macrophages) in_vitro_screening->cytotoxicity_assay selectivity_index Calculation of Selectivity Index (SI) cytotoxicity_assay->selectivity_index mechanism_studies Mechanism of Action Studies selectivity_index->mechanism_studies in_vivo_testing In Vivo Efficacy and Toxicity Testing mechanism_studies->in_vivo_testing

Bioactivity screening workflow for this compound.

This guide provides a summary of the currently available technical information on this compound for the scientific community. The data indicates a potential for antiparasitic activity, though cytotoxicity is a concern that warrants further investigation. Future research should focus on elucidating the mechanism of action and exploring synthetic modifications to improve the selectivity index.

References

physical and chemical properties of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Diacetylpiptocarphol" is not well-documented in publicly available scientific literature. This guide has been constructed based on the inferred structure of its parent compound, piptocarphol, a sesquiterpenoid isolated from Vernonia volkameriifolia. The information presented herein is a combination of data on related compounds, established chemical principles, and predictive models. All properties and protocols should be considered theoretical until experimentally verified.

Introduction

This compound is the diacetylated derivative of piptocarphol, a sesquiterpenoid lactone belonging to the germacranolide class. Sesquiterpenoids from the Vernonia genus are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Acetylation is a common chemical modification in drug development used to enhance the pharmacokinetic properties of natural products, such as solubility, stability, and cell permeability. This guide provides a comprehensive overview of the predicted physical and chemical properties of this compound, a plausible experimental protocol for its synthesis, and a discussion of its potential biological activities and associated signaling pathways.

Chemical and Physical Properties

The addition of two acetyl groups to the piptocarphol backbone is expected to increase its molecular weight and lipophilicity, which may, in turn, affect its solubility and other physical properties. The predicted properties of piptocarphol and this compound are summarized below.

Table 1: Predicted Physicochemical Properties of Piptocarphol and this compound

PropertyPiptocarphol (Predicted)This compound (Predicted)
Molecular Formula C₁₅H₂₀O₅C₁₉H₂₄O₇
Molecular Weight 280.32 g/mol 364.39 g/mol
Appearance Crystalline solidCrystalline solid or oil
Melting Point (°C) Not availableExpected to be lower than piptocarphol
Boiling Point (°C) Not availableExpected to be higher than piptocarphol
Solubility Sparingly soluble in water; soluble in methanol, ethanol, DMSO, and chloroform.Poorly soluble in water; improved solubility in nonpolar organic solvents like ethyl acetate (B1210297) and dichloromethane.[1]
Lipophilicity (LogP) Moderately lipophilicMore lipophilic than piptocarphol

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Features
¹H NMR Appearance of two new singlets around δ 2.0-2.2 ppm corresponding to the two acetyl methyl groups. Downfield shifts of protons attached to the carbons bearing the newly formed ester groups.
¹³C NMR Appearance of two new carbonyl signals around δ 170 ppm and two new methyl signals around δ 20-22 ppm from the acetyl groups. Downfield shifts of carbons bearing the ester groups.
IR (cm⁻¹) Appearance of strong C=O stretching bands around 1735-1750 cm⁻¹ for the ester groups, in addition to the existing carbonyl and hydroxyl bands of the parent molecule. Disappearance or reduction of the broad O-H stretching band.
Mass Spec (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight of this compound. Fragmentation patterns showing the loss of acetyl groups (CH₃CO) or acetic acid (CH₃COOH).

Experimental Protocols

Synthesis of this compound from Piptocarphol

This protocol describes a general method for the acetylation of a polyhydroxylated natural product like piptocarphol.

Materials:

Procedure:

  • Dissolve piptocarphol in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and EtOAc).

  • Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and purity.

G Workflow for the Synthesis of this compound piptocarphol Piptocarphol dissolve Dissolve in DCM/Pyridine piptocarphol->dissolve cool Cool to 0 °C dissolve->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at RT (12-24h) add_ac2o->react quench Quench with NaHCO3 react->quench extract Extract with EtOAc quench->extract wash Wash (NaHCO3, H2O, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize (NMR, MS, IR) purify->characterize This compound This compound characterize->this compound

A plausible workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Potential Biological Activities

Piptocarphol belongs to the sesquiterpenoid lactone class of compounds, many of which have been isolated from the Vernonia genus and exhibit a range of biological activities. These activities include:

  • Cytotoxic and Anti-cancer Activity: Many sesquiterpenoids from Vernonia have demonstrated cytotoxicity against various cancer cell lines.[2][3]

  • Anti-inflammatory Activity: These compounds can modulate inflammatory pathways.

  • Antimicrobial and Antiparasitic Activity: Sesquiterpenoids have shown activity against bacteria, fungi, and parasites like Trypanosoma.[4]

The acetylation of piptocarphol to form this compound is likely to modulate these activities. The increased lipophilicity may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and greater potency. However, the acetylation of hydroxyl groups could also hinder key interactions with biological targets, possibly reducing or altering the compound's activity. The overall effect of acetylation on the biological activity of piptocarphol would need to be determined experimentally.

Potential Signaling Pathways

Sesquiterpenoids are known to modulate a variety of signaling pathways involved in cell growth, inflammation, and apoptosis. One of the key pathways often implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5]

The NF-κB pathway is a crucial regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Many sesquiterpenoids exert their anti-inflammatory and pro-apoptotic effects by inhibiting one or more steps in this pathway.

G Simplified NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB (Active) ikb_nfkb->nfkb Release proteasome Proteasomal Degradation ikb_p->proteasome Ubiquitination nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription Activation This compound This compound (Hypothesized) This compound->ikk Inhibition? This compound->nfkb Inhibition?

Hypothesized modulation of the NF-κB pathway by this compound.

Conclusion

This compound is a promising, albeit currently uncharacterized, derivative of the natural product piptocarphol. Based on the known activities of related sesquiterpenoids and the predictable effects of acetylation, it is hypothesized that this compound may possess enhanced pharmacokinetic properties and potent biological activities, particularly in the areas of cancer and inflammation. The experimental protocols and predictive data presented in this guide are intended to provide a solid foundation for future research into this intriguing compound. Experimental validation of these predictions is essential to fully elucidate the therapeutic potential of this compound.

References

Diacetylpiptocarphol: A Technical Whitepaper on its Putative Structure, Synthesis, and Biological Activity in Relation to Piptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compounds "diacetylpiptocarphol" and "piptocarphol" are not found in the current scientific literature. This document is a technical guide based on the hypothesis that these are derivatives of known natural products, specifically piptocarphins , a class of sesquiterpene lactones isolated from plants of the Piptocarpha genus. All data and protocols presented herein are based on structurally related and known compounds and should be interpreted as a predictive guide for research and development.

Introduction: Unraveling the Identity of Piptocarphol and This compound (B586998)

Initial searches for "piptocarphol" and its diacetylated form, "this compound," yielded no direct results, suggesting these names may be novel, unpublished, or misnomers. However, analysis of the root name "pipto" and its association with natural products points towards the genus Piptocarpha, a known source of bioactive sesquiterpene lactones. This has led to the strong hypothesis that "piptocarphol" is a core structural backbone related to the known compounds piptocarphin A and piptocarphin F , isolated from Piptocarpha poeppigiana.

This whitepaper will, therefore, explore the putative nature of this compound and its relationship to a hypothetical "piptocarphol" core structure derived from known piptocarphins. We will present the probable chemical structures, a plausible synthetic route for diacetylation, a summary of the known biological activities of related compounds, and a discussion of their likely mechanism of action.

Chemical Structures and Relationship

By comparing the structures of piptocarphin A and piptocarphin F, we can deduce a common structural framework that we will refer to as "piptocarphol." This core structure is a germacranolide-type sesquiterpene lactone characterized by a 10-membered ring and a fused α-methylene-γ-lactone moiety. The key difference between piptocarphin A and F lies in the substituent at one of the hydroxyl groups.

Based on this, we propose the following:

  • Piptocarphol: The core polyhydroxylated sesquiterpene lactone backbone of piptocarphins. For the purpose of this guide, we will define "piptocarphol" as the structure of Piptocarphin F with the methacryloyl group at C4 and the ethoxymethyl group at C3 replaced with hydroxyl groups. This provides two free hydroxyl groups for diacetylation.

  • This compound: The diacetylated derivative of the proposed "piptocarphol" structure, where the hydroxyl groups at positions C4 and C6 are esterified with acetyl groups.

.dot graph { layout=neato; node [shape=none, margin=0, fontcolor="#202124", fontsize=10]; edge [arrowhead=none, color="#5F6368"];

// Piptocarphol Structure piptocarphol [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13970334&t=l", label="Piptocarphin A Core\n(Hypothetical Piptocarphol)"];

// this compound Structure - Placeholder this compound [pos="3,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=121225703&t=l", label="Diacetylated Derivative\n(this compound)"];

// Relationship piptocarphol -- this compound [label="Diacetylation", fontcolor="#34A853"]; } dot

Figure 1: Proposed relationship between Piptocarphol and this compound.

Quantitative Data: Cytotoxic Activity of Related Compounds

Due to the lack of specific data for "this compound" and "piptocarphol," we present the known cytotoxic activities of the closely related piptocarphin F. This data provides a strong indication of the potential biological activity of the compounds of interest.

CompoundCell LineActivity TypeIC50 (µM)Reference
Piptocarphin FHL-60 (Human promyelocytic leukemia)Cytotoxic3.87 - 12.5[1]
Piptocarphin FP388 (Mouse lymphoid neoplasm)CytotoxicStrong activity (IC50 not specified)[1]

Experimental Protocols

Proposed Synthesis of this compound from Piptocarphol

The synthesis of this compound from the hypothetical piptocarphol would involve a standard diacetylation reaction of the available hydroxyl groups. The following is a generalized protocol based on the acetylation of polyhydroxylated natural products.

Materials:

  • Piptocarphol (substrate)

  • Acetic anhydride (B1165640) (acetylating agent)

  • Pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve piptocarphol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add pyridine (or a catalytic amount of DMAP) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (2.2 - 3 equivalents) to the cooled solution with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.

G

Figure 2: Experimental workflow for the proposed synthesis of this compound.

Mechanism of Action: Insights from Sesquiterpene Lactones

The biological activity of sesquiterpene lactones, including the piptocarphins, is often attributed to their ability to induce apoptosis in cancer cells. The α-methylene-γ-lactone moiety is a key pharmacophore, acting as a Michael acceptor that can alkylate biological nucleophiles, such as cysteine residues in proteins. This can lead to the disruption of key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

A primary mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis.

Sesquiterpene lactones can inhibit NF-κB activation by directly alkylating and inactivating key proteins in the pathway, such as the IκB kinase (IKK) complex or NF-κB subunits themselves. This prevents the translocation of NF-κB to the nucleus and the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and XIAP.

Induction of the Intrinsic Apoptotic Pathway

The inhibition of pro-survival signals by NF-κB inactivation, coupled with other cellular stresses induced by sesquiterpene lactones, can trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins.

The process is initiated by the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), which leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

G

Figure 3: Proposed mechanism of action for this compound-induced apoptosis.

Conclusion and Future Directions

While "this compound" and "piptocarphol" remain to be formally described in the scientific literature, the evidence from structurally related piptocarphins strongly suggests that they belong to the class of bioactive sesquiterpene lactones with potential as cytotoxic agents. The proposed diacetylation of the "piptocarphol" core is a chemically feasible modification that could potentially modulate the compound's lipophilicity and cell permeability, thereby influencing its biological activity.

Future research should focus on the isolation and characterization of the proposed "piptocarphol" from natural sources, such as Piptocarpha species. Subsequent synthesis and biological evaluation of "this compound" would be necessary to validate the hypotheses presented in this whitepaper. In-depth mechanistic studies would then be required to elucidate the precise molecular targets and signaling pathways affected by these novel compounds, paving the way for their potential development as novel therapeutic agents.

References

The Sesquiterpene Lactone Core of Diacetylpiptocarphol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpiptocarphol, a sesquiterpene lactone of the heliangolide type, has garnered significant interest within the scientific community for its pronounced anti-inflammatory and antitumor activities. Isolated from plants of the Vernonia genus, particularly Vernonia scorpioides, its biological efficacy is intrinsically linked to its core chemical structure.[1][2] This technical guide provides a comprehensive overview of the sesquiterpene lactone core of this compound, detailing its biological activities, underlying mechanisms of action, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially exploit the therapeutic potential of this class of compounds.

Chemical Structure and Properties

This compound belongs to the heliangolide class of sesquiterpene lactones, which are characterized by a 10-membered carbocyclic ring. The core structure features a fused γ-lactone ring and, in the case of this compound, acetyl groups that contribute to its bioactivity. The presence of reactive sites, such as α,β-unsaturated carbonyl groups, is a common feature of many biologically active sesquiterpene lactones and is believed to be crucial for their mechanism of action, often through Michael-type addition reactions with biological nucleophiles.

Biological Activity and Data Presentation

This compound has demonstrated significant potential in preclinical studies, primarily exhibiting anti-inflammatory and antitumor effects. While specific IC50 values for this compound are not widely reported in publicly available literature, data from extracts of Vernonia scorpioides and related compounds provide valuable insights into its potency.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented. It has been shown to be effective in animal models of inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.[2] The primary mechanism for this activity is the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokines like TNF-α.

Compound/Extract Assay Model Observed Effect Reference
Ethanolic Extract of Vernonia scorpioides (containing this compound)Ear Edema InhibitionTPA-induced mouse ear edemaDI50 = 0.24 mg/ear[3]
Ethanolic Extract of Vernonia scorpioides (containing this compound)Ear Edema InhibitionAA-induced mouse ear edemaDI50 = 0.68 mg/ear[3]
This compoundTNF-α ReductionDSS-induced colitis in miceSignificant reduction in TNF-α levels[2]

DI50: Dose that inhibits the inflammatory response by 50%. TPA: 12-O-tetradecanoylphorbol-13-acetate. AA: Arachidonic Acid.

Antitumor Activity

This compound has also been investigated for its cytotoxic and antitumor effects. Studies using the Ehrlich ascites carcinoma model have shown that it can inhibit tumor development.[4][5] While specific IC50 values for this compound against various cancer cell lines are scarce in the literature, related sesquiterpene lactones from the Vernonia genus have shown cytotoxic effects. For instance, a new polyacetylene isolated from Vernonia scorpioides demonstrated significant cytotoxicity against HeLa tumor cells with an IC50 of 158.1 µmol L-1 after 24 hours of treatment.[6]

Compound/Extract Cell Line Assay IC50/Effect Reference
Dichloromethane (B109758) fraction of V. scorpioidesEhrlich Ascites CarcinomaIn vivoTotally inhibited tumor development at 5 mg/kg[4][5]
Polyacetylene from V. scorpioidesHeLaCytotoxicity AssayIC50 = 158.1 µmol L-1 (24h)[6]
Glaucolide 2 from V. scorpioidesHeLaCytotoxicity AssayToxic[1]
Hirsutinolide 4 from V. scorpioidesHeLaCytotoxicity AssayToxic[1]

Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound's anti-inflammatory and antitumor effects is the modulation of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or bacterial products, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound is thought to inhibit this pathway, preventing NF-κB activation and the subsequent expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB NFkB_active NF-κB IkB->NFkB_active Degradation (releases NF-κB) DNA DNA NFkB_active->DNA Translocation This compound This compound This compound->IKK Inhibition Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription Activation

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce experimental colitis in mice, mimicking aspects of human inflammatory bowel disease.

Protocol:

  • Animal Model: Use 8-12 week old C57BL/6 mice.

  • Induction: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Treatment: Administer this compound (e.g., 5 mg/kg/day, intraperitoneally) daily, starting from day 0 or after the onset of symptoms.

  • Monitoring: Monitor body weight, stool consistency, and presence of blood in the stool daily.

  • Endpoint Analysis: At the end of the experiment (e.g., day 8), euthanize the mice and collect the colon. Measure colon length and collect tissue samples for histological analysis and cytokine measurement (e.g., TNF-α ELISA).

Ehrlich Ascites Carcinoma (EAC) Model

This is a transplantable tumor model used to evaluate the in vivo antitumor activity of compounds.

Protocol:

  • Tumor Cells: Maintain EAC cells by intraperitoneal passage in Swiss albino mice.

  • Induction: Inoculate mice intraperitoneally with a suspension of EAC cells (e.g., 2 x 10^6 cells).

  • Treatment: Begin treatment with this compound (e.g., 5 mg/kg/day, intraperitoneally) 24 hours after tumor inoculation and continue for a specified period (e.g., 9 days).

  • Parameters: Monitor tumor growth by measuring body weight and abdominal circumference. After the treatment period, collect ascitic fluid to determine tumor volume and viable tumor cell count.

  • Survival: In a separate cohort, monitor the mean survival time of the treated animals compared to a control group.

TNF-α ELISA Protocol

This assay is used to quantify the concentration of TNF-α in biological samples.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for TNF-α and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add standards and samples (e.g., serum, tissue homogenates) to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate: Wash the plate and add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of TNF-α.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the TNF-α concentration in the samples based on the standard curve.

NF-κB Activity Assay (Translocation)

This assay measures the activation of NF-κB by detecting its translocation from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, cancer cell lines) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions of the cells.

  • ELISA-based Assay:

    • Use a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

    • Add nuclear extracts to the wells and incubate to allow NF-κB to bind to the DNA.

    • Wash and add a primary antibody specific for the p65 subunit of NF-κB.

    • Wash and add an HRP-conjugated secondary antibody.

    • Wash and add a chromogenic substrate.

    • Measure the absorbance to quantify the amount of activated NF-κB.

Chemical Synthesis of the Heliangolide Core

Heliangolide_Synthesis cluster_build Build Phase cluster_couple Couple Phase cluster_pair Pair/Diversify Phase BuildingBlocks Simple Building Blocks FragmentA Fragment A (Vinyl Halide) BuildingBlocks->FragmentA FragmentB Fragment B (Aldehyde) BuildingBlocks->FragmentB Coupling Nozaki-Hiyama-Kishi Macrocyclization FragmentA->Coupling FragmentB->Coupling Germacranolide Germacranolide Intermediate Coupling->Germacranolide Heliangolide Heliangolide Core Germacranolide->Heliangolide Lactonization This compound This compound Heliangolide->this compound Functional Group Manipulation

Figure 2. General synthetic strategy for the heliangolide core.

This strategy typically involves the synthesis of two key fragments which are then coupled through a macrocyclization reaction, such as the Nozaki-Hiyama-Kishi reaction, to form the 10-membered ring. Subsequent transformations, including lactonization and functional group manipulations, would then lead to the final heliangolide structure.

Conclusion

The sesquiterpene lactone core of this compound represents a promising scaffold for the development of novel anti-inflammatory and antitumor agents. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a solid rationale for its therapeutic potential. While further studies are needed to fully elucidate its pharmacological profile, including specific cytotoxicity data and a complete total synthesis, the information presented in this guide offers a robust foundation for researchers and drug development professionals. The detailed experimental protocols and an understanding of its core structure and biological activities will be instrumental in advancing the investigation of this compound and related sesquiterpene lactones as potential therapeutic agents.

References

In-depth Technical Guide: Diacetylpiptocarphol and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of a novel natural compound for researchers, scientists, and drug development professionals.

Introduction

To our valued audience of researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical guide on the potential therapeutic applications of Diacetylpiptocarphol. Our objective is to present a thorough analysis of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and illustrative diagrams of its signaling pathways.

However, after an exhaustive search of scientific literature and databases, we must report that there is currently no available information on a compound specifically named "this compound." It is possible that this name is a novel designation, a result of a typographical error, or refers to a compound that has not yet been described in published research.

As a result, we are unable to provide the specific data, protocols, and diagrams requested for this compound.

Alternative Focus: Bioactive Compounds from the Vernonia Genus

Given the likely origin of "Piptocarphol" as a derivative from the Vernonia genus of plants, we can offer an alternative focus on the well-documented therapeutic potential of related compounds from this family. The Vernonia species are a rich source of bioactive molecules, particularly sesquiterpene lactones, which have garnered significant scientific interest for their diverse pharmacological activities.

Compounds such as Piptocarphol and Glaucolide B, which are structurally related to the requested molecule, have been the subject of preliminary research. These studies suggest a range of potential therapeutic applications, including:

  • Anti-inflammatory effects: Many sesquiterpene lactones from Vernonia have demonstrated the ability to modulate inflammatory pathways.

  • Anticancer properties: Certain compounds have exhibited cytotoxic activity against various cancer cell lines.

  • Antimicrobial and analgesic activities: Research has indicated the potential for some of these molecules to combat microbial infections and alleviate pain.

Should you be interested in a detailed technical guide on Piptocarphol, Glaucolide B, or the broader therapeutic landscape of bioactive compounds from the Vernonia genus, we would be pleased to compile the available data, including:

  • Summarized quantitative data in structured tables.

  • Detailed experimental methodologies from cited studies.

  • Diagrams of relevant signaling pathways using the DOT language, adhering to your specified formatting requirements.

We are committed to providing accurate and valuable scientific information. Please let us know if you would like to proceed with this alternative focus, and we will endeavor to deliver a comprehensive guide that meets your research and development needs.

A Literature Review of Diacetylpiptocarphol and Related Sesquiterpene Lactones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds well-documented for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] These compounds are characteristic secondary metabolites of the Asteraceae family, with the Vernonieae tribe being a rich source.[3][4] This technical guide provides a summary of the known biological activities, quantitative data, and experimental protocols associated with sesquiterpene lactones from genera closely related to Piptocarpha, offering a valuable starting point for the investigation of Diacetylpiptocarphol.

Quantitative Data on Related Sesquiterpene Lactones

The following table summarizes the inhibitory concentration (IC50) values for various biological activities of sesquiterpene lactones isolated from the Vernonieae tribe. This data provides a quantitative perspective on the potential potency of these compounds.

CompoundBiological ActivityCell Line/AssayIC50 (µM)Reference
8α-hydroxyhirsutinolideAnti-inflammatory (TNF-α-induced NF-κB inhibition)-1.9[2]
Unnamed Sesquiterpene LactoneAnti-inflammatory (TNF-α-induced NF-κB inhibition)-0.6[2]
Unnamed Sesquiterpene LactoneAnti-inflammatory (Nitric Oxide inhibition)-1.2[2]
Unnamed Sesquiterpene LactoneAnti-inflammatory (Nitric Oxide inhibition)-1.5[2]
Dichloromethane Extract of Piptocarpha axillarisCytotoxicU-93763.82 µg/mL[5]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on related sesquiterpene lactones. These protocols can serve as a template for designing studies on this compound.

1. Inhibition of Nitric Oxide (NO) Production

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce NO production by stimulating the cells with lipopolysaccharide (LPS).

    • After a 24-hour incubation period, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition relative to the LPS-treated control.

2. Inhibition of TNF-α-induced NF-κB Activity

  • Cell Line: Human embryonic kidney cells (e.g., HEK293) stably transfected with an NF-κB luciferase reporter construct.

  • Methodology:

    • Plate the cells in a 96-well plate and allow them to attach.

    • Treat the cells with different concentrations of the test compound.

    • Stimulate NF-κB activation with human tumor necrosis factor-alpha (TNF-α).

    • After a defined incubation period, lyse the cells and measure luciferase activity using a luminometer.

    • Determine the concentration of the compound that inhibits 50% of the TNF-α-induced NF-κB activity.

3. Cytotoxicity Assay

  • Cell Lines: Various cancer cell lines (e.g., U-937, THP-1).

  • Methodology:

    • Seed the cancer cells in 96-well plates.

    • Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay.

    • Measure the absorbance at the appropriate wavelength and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for the anti-inflammatory action of sesquiterpene lactones and a general workflow for the isolation and evaluation of such compounds.

anti_inflammatory_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces SL Sesquiterpene Lactone (e.g., this compound) SL->IKK inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of sesquiterpene lactones.

experimental_workflow Plant_Material Plant Material (Piptocarpha sp.) Extraction Extraction (e.g., Maceration with solvents) Plant_Material->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., HPLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Biological Assays (Anti-inflammatory, Cytotoxic) Isolation->Bioassays Data_Analysis Data Analysis (IC50 determination) Bioassays->Data_Analysis

Caption: General experimental workflow for natural product research.

Conclusion and Future Directions

While specific research on this compound is currently limited, the existing literature on related sesquiterpene lactones from the Vernonieae tribe strongly suggests its potential as a bioactive compound with anti-inflammatory and anticancer properties. The quantitative data from analogous compounds indicate that these molecules can be potent, often exhibiting activity at the micromolar level.

Future research should focus on the isolation and complete structural elucidation of this compound from its natural source. Subsequently, a comprehensive evaluation of its biological activities using the experimental protocols outlined in this guide is warranted. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for any further drug development efforts. The information compiled herein serves as a robust framework to guide these future investigations into the therapeutic potential of this compound.

References

Methodological & Application

Application Note and Protocol for the Extraction of Diacetylpiptocarphol from Vernonia scorpioides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacetylpiptocarphol (B586998) is a sesquiterpene lactone found in the plant species Vernonia scorpioides. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and antitumor properties. Evidence suggests that ethanolic extracts of Vernonia scorpioides, which contain this compound, exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.[1] This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the aerial parts of Vernonia scorpioides.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and flowers) of Vernonia scorpioides are collected.[2][3] For optimal yield, collection during the flowering season is recommended.

  • Identification: Proper botanical identification should be conducted by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Preparation: The collected plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds

This protocol describes a maceration process using ethanol (B145695), a common solvent for extracting sesquiterpene lactones.

  • Maceration:

    • Weigh the powdered plant material.

    • Place the material in a large container (e.g., a glass percolator or a large flask).

    • Add 95% ethanol in a 1:10 (w/v) ratio (e.g., 1 kg of plant powder to 10 L of ethanol).

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

    • After 72 hours, filter the extract through a fine-mesh cloth or filter paper.

    • Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates from all three extractions.

  • Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude ethanolic extract should be a dark, viscous residue.

Fractionation of the Crude Extract

Liquid-liquid partitioning is employed to separate compounds based on their polarity.

  • Solvent Partitioning:

    • Suspend the crude ethanolic extract in a mixture of ethanol and water (9:1 v/v).

    • Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:

      • n-Hexane: To remove nonpolar compounds like fats and waxes. Repeat the partitioning until the hexane (B92381) layer is colorless.

      • Dichloromethane (B109758) (DCM): Sesquiterpene lactones are often found in this fraction.[3][4] Partition the aqueous-ethanolic layer with DCM until the DCM layer is clear.

      • Ethyl Acetate (B1210297): To extract compounds of intermediate polarity.

    • Collect each solvent fraction separately.

    • Concentrate each fraction using a rotary evaporator to obtain the n-hexane, dichloromethane, and ethyl acetate fractions.

Purification of this compound

Column chromatography is a standard technique for the purification of specific compounds from a fractionated extract. The dichloromethane and/or ethyl acetate fractions are expected to contain this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable nonpolar solvent (e.g., n-hexane).

    • Sample Loading: Adsorb a known amount of the dried dichloromethane or ethyl acetate fraction onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. For example:

      • n-Hexane (100%)

      • n-Hexane:Ethyl Acetate (95:5)

      • n-Hexane:Ethyl Acetate (90:10)

      • n-Hexane:Ethyl Acetate (80:20)

      • Continue increasing the ethyl acetate concentration.

    • Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL each).

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Pooling: Combine the fractions that show a similar TLC profile corresponding to the spot of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to achieve high purity, the semi-purified fractions from column chromatography can be subjected to preparative HPLC.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase system.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound.

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural confirmation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Data Presentation

The following table presents hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried Vernonia scorpioides.

StepProductWeight (g)Purity (%)Yield (%)
1Dried Plant Material1000--
2Crude Ethanolic Extract80-8.0
3Dichloromethane Fraction15-1.5
4Column Chromatography Fraction1.2~700.12
5Preparative HPLC Purified Compound0.3>980.03

Mandatory Visualization

Experimental Workflow

Extraction_Workflow plant Vernonia scorpioides (Aerial Parts) drying Drying and Grinding plant->drying extraction Ethanolic Maceration drying->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction Nonpolar waste dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction concentration2 Rotary Evaporation dcm_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound This compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for this compound extraction.

Proposed Signaling Pathway Inhibition

Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the proposed mechanism of action.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB sequesters Proteasome Proteasome Degradation IkB_p->Proteasome NFkB_active NF-κB (p50/p65) Proteasome->NFkB_active releases DNA DNA NFkB_active->DNA binds to Inflammation Inflammatory Gene Expression DNA->Inflammation This compound This compound This compound->IKK_complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Total Synthesis of Diacetylpiptocarphol Not Reported in Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no published total synthesis pathway for the natural product Diacetylpiptocarphol or its parent compound, Piptocarphol. Research to date has focused on the isolation of these compounds from natural sources, their structural elucidation, and the investigation of their biological activities.

This compound is a sesquiterpene lactone belonging to the hirsutinolide type. It has been isolated from various plant species, including Pseudelephantopus spiralis and Vernonia scorpioides.[1][2] The structure of this compound and related compounds has been determined using spectroscopic and spectrometric techniques, including 1D and 2D NMR and mass spectrometry analysis.

While a total synthesis has not been achieved, the biological activity of this compound has been a subject of scientific inquiry. Studies have demonstrated its potential as an antiplasmodial and antileishmanial agent.

Biological Activity of this compound

Research has shown that this compound exhibits activity against various parasites. Extracts and isolated compounds from plants containing this compound have been screened for their in vitro antiplasmodial activity against the chloroquine-resistant Plasmodium falciparum strain FcM29-Cameroon.[3]

Furthermore, this compound has demonstrated activity against Leishmania infantum promastigotes and axenic amastigotes.[4] Specifically, 8,13-diacetyl-piptocarphol showed an IC50 value of 0.2 μM against Leishmania amazonensis.[4] However, it is important to note that some studies have also reported cytotoxicity of these compounds against VERO cells.[4]

The following table summarizes the reported biological activities of this compound:

Organism/Cell Line Activity Measurement Reference
Plasmodium falciparum (FcM29-Cameroon)AntiplasmodialIC50[3]
Leishmania infantum (promastigotes)Antileishmanial-[4]
Leishmania infantum (axenic amastigotes)Antileishmanial-[4]
Leishmania amazonensisAntileishmanialIC50 = 0.2 μM[4]
VERO cellsCytotoxic-[4]

Isolation of this compound

The general workflow for the isolation of this compound from plant sources typically involves the following steps:

Figure 1. A generalized workflow for the isolation and identification of this compound from plant sources.

Protocol for Isolation:

A general protocol for the isolation of sesquiterpene lactones like this compound from plant material is as follows:

  • Plant Material Collection and Preparation: The aerial parts of the plant are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the compounds.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) and then methanol).

  • Isolation and Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (such as COSY, HSQC, and HMBC), and high-resolution mass spectrometry (HRMS).

Due to the absence of a reported total synthesis, detailed experimental protocols, quantitative data tables for reaction yields, and signaling pathway diagrams related to the synthesis of this compound cannot be provided. The information presented here is based on the available literature concerning its isolation from natural sources and its characterized biological activities. Further research is required to establish a synthetic route to this and other related hirsutinolide-type sesquiterpene lactones.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of Diacetylpiptocarphol, a polar terpenoid, using High-Performance Liquid Chromatography (HPLC). Due to limited specific literature on this compound, this protocol is based on established methods for the purification of similar sesquiterpene lactones and other polar terpenoids.

Introduction

This compound is a terpenoid of interest for its potential biological activities. As with many natural products, obtaining a highly purified sample is crucial for accurate pharmacological and biochemical studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the purification of this compound from a semi-purified plant extract. The protocol is designed to achieve high purity and recovery of the target compound.

Terpenoids, a large class of plant secondary metabolites, present unique purification challenges due to their structural diversity, which includes a mix of polar and non-polar compounds.[3] RP-HPLC is particularly well-suited for the separation of moderately polar to non-polar compounds, making it an ideal choice for the purification of this compound.

Experimental Protocols

  • Sample: Semi-purified extract containing this compound.

  • Solvents (HPLC Grade):

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Water (Milli-Q or equivalent)

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA) (optional, for improved peak shape)

  • HPLC System:

    • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

    • UV-Vis or Diode Array Detector (DAD).

  • HPLC Column:

    • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). A C8 column can also be used.[4]

  • Sample Preparation:

    • Syringe filters (0.22 µm)

    • Vials for autosampler

  • Dissolution: Accurately weigh the semi-purified extract and dissolve it in a minimal amount of a suitable solvent. A mixture of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) is recommended to ensure good peak shape.[4]

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Dilution: Dilute the filtered sample to a suitable concentration for injection. The optimal concentration will depend on the capacity of the preparative column and the concentration of this compound in the extract.

The following HPLC method is a starting point and may require optimization for the specific sample and system.

  • Column: C18 reversed-phase column (250 x 10 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 210 nm. Many terpenoids lack strong chromophores and are best detected at lower wavelengths.[4][5]

  • Injection Volume: 500 µL (can be adjusted based on sample concentration and column size).

  • Column Temperature: 30 °C.

  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
030
2070
2595
3095
3130
3530
  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the retention time of this compound, as determined from analytical scale injections.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.

  • Pooling and Solvent Evaporation: Pool the fractions with the desired purity and remove the solvent using a rotary evaporator or lyophilizer.

  • Final Product: The dried, purified this compound can then be accurately weighed and stored under appropriate conditions (e.g., -20 °C, protected from light) for future use.

Data Presentation

The following table summarizes hypothetical data from the purification of this compound using the described HPLC method.

ParameterValue
Sample Load 100 mg
HPLC Column C18, 250 x 10 mm, 5 µm
Retention Time of this compound 15.2 min
Purity of Collected Fraction (by analytical HPLC) >98%
Recovered Mass of this compound 8.5 mg
Recovery Rate 8.5% (from semi-purified extract)

Visualization of Experimental Workflow and Signaling Pathway

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Semi-purified Extract dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto Preparative C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate end Purified this compound (>98%) evaporate->end

Caption: Workflow for HPLC Purification of this compound.

Many sesquiterpene lactones are known to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] This pathway is a key regulator of the inflammatory response.[7] It is plausible that this compound, as a polar terpenoid, may also modulate this pathway. Sesquiterpene lactones can inhibit NF-κB activation by preventing the degradation of IκB proteins or by directly targeting the p65 subunit of NF-κB.[6][9]

The following diagram illustrates the proposed mechanism of NF-κB inhibition by a compound like this compound.

G cluster_pathway NF-κB Signaling Pathway cluster_nuc TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB IκB-NF-κB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition

References

Application Note: Mass Spectrometry Analysis of Diacetylpiptocarphol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Diacetylpiptocarphol, a sesquiterpenoid lactone, using Liquid Chromatography-Mass Spectrometry (LC-MS). Given the therapeutic potential of sesquiterpenoid lactones, particularly in anti-inflammatory and cytotoxic applications, robust analytical methods are crucial for pharmacokinetic studies, metabolism profiling, and quality control in drug development. This document outlines procedures for sample preparation, LC-MS/MS analysis, and data interpretation, including predicted fragmentation patterns. Additionally, a relevant biological signaling pathway modulated by this class of compounds is illustrated to provide context for its mechanism of action.

Introduction

This compound is a sesquiterpenoid lactone of the germacranolide type. Compounds in this class are known for a wide range of biological activities, including anti-inflammatory, and cytotoxic effects, making them promising candidates for drug development.[1][2] Mass spectrometry is a powerful tool for the sensitive and specific quantification and structural elucidation of such natural products. This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method applicable to the analysis of this compound.

Experimental Protocols

Sample Preparation

A clean sample is essential for accurate LC-MS/MS analysis. The following protocol is a general guideline and may require optimization based on the sample matrix.

Protocol for Extraction from a Plant Matrix:

  • Homogenization: Weigh 1 gram of dried and powdered plant material. Homogenize with 10 mL of methanol (B129727) or acetonitrile (B52724) in a suitable tube.

  • Extraction: Sonicate the mixture for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 85:15 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Protocol for a Pure Compound or Synthesized Sample:

  • Dissolution: Dissolve the this compound standard in a suitable organic solvent such as methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.[3]

  • Vial Transfer: Transfer the working solution to an LC vial.

Liquid Chromatography (LC) Method

An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][4]
Gradient Elution 0-1 min: 15% B; 1-10 min: 15-80% B; 10-12 min: 80-95% B; 12-13 min: 95% B; 13-13.1 min: 95-15% B; 13.1-15 min: 15% B
Flow Rate 0.3 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 5 µL
Mass Spectrometry (MS) Method

A triple quadrupole or a high-resolution mass spectrometer like a Q-TOF is suitable for this analysis.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Full Scan (for parent ion identification) and Product Ion Scan (for fragmentation analysis)
Mass Range m/z 100-600
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Energy Ramped collision energy (e.g., 10-40 eV) to observe multiple fragments.
Collision Gas Argon

Data Presentation

The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound. The molecular weight of this compound is 396.39 g/mol .[5]

AnalyteMolecular FormulaParent Ion [M+H]+ (m/z)Predicted Fragment Ions (m/z)Fragmentation Pathway
This compoundC20H24O8397.15337.13[M+H - CH3COOH]+ (Loss of one acetic acid moiety)
277.11[M+H - 2(CH3COOH)]+ (Loss of two acetic acid moieties)
379.14[M+H - H2O]+ (Loss of water)
259.09[M+H - 2(CH3COOH) - H2O]+ (Further loss of water from the core)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plant Material or Pure Compound Homogenization Homogenization & Extraction (Methanol/Acetonitrile) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_Separation UHPLC Separation (C18 Column) Filtration->LC_Separation MS_Detection Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα IkB->IkB_p NFkB_active p50/p65 (Active NF-κB) NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_inactive->IkB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB_active Release NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression This compound This compound (Sesquiterpenoid Lactone) This compound->IKK Inhibition This compound->NFkB_active Inhibition

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

Discussion of Expected Results

The described LC-MS/MS method is designed for the selective and sensitive detection of this compound. In positive ESI mode, the protonated molecule [M+H]+ at m/z 397.15 is expected to be the most abundant ion in the full scan mass spectrum.

Upon collision-induced dissociation (CID) in the product ion scan mode, a characteristic fragmentation pattern is anticipated. The primary fragmentation of many acylated sesquiterpenoid lactones involves the neutral loss of the acyl groups.[3] For this compound, this would correspond to the sequential loss of two acetic acid molecules (60 Da each), resulting in fragment ions at m/z 337.13 and 277.11. Further fragmentation of the sesquiterpenoid lactone core may occur through the loss of water (18 Da) and carbon monoxide (28 Da). The presence of these characteristic fragment ions can be used to confirm the identity of this compound in complex samples.

For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed using the most intense and specific precursor-to-product ion transitions (e.g., 397.15 -> 337.13 and 397.15 -> 277.11).

Biological Context for Drug Development

Sesquiterpenoid lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][6][7] The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8] Sesquiterpenoid lactones can inhibit this pathway at multiple steps, including the inhibition of the IKK complex and the DNA binding of NF-κB.[3][7] This mechanism of action makes this compound and related compounds attractive candidates for the development of new anti-inflammatory and anti-cancer drugs.[4]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the analysis of this compound. The protocol is suitable for the identification and quantification of this compound in various matrices, which is essential for preclinical and clinical drug development. The provided information on its predicted fragmentation and relevant biological pathway will aid researchers in their drug discovery efforts targeting inflammatory diseases and cancer.

References

Application Notes and Protocols for Cytotoxicity Assays with Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity assays for the novel compound, Diacetylpiptocarphol. The following sections detail the principles of common cytotoxicity assays, provide step-by-step protocols, and offer templates for data presentation and visualization of relevant biological pathways.

Introduction to Cytotoxicity Assays

Cytotoxicity assays are essential tools in drug discovery and toxicology to assess the potential of a compound to cause cell damage or death.[1] When evaluating a new chemical entity such as this compound, a panel of cytotoxicity assays is recommended to understand its mode of action. These assays can determine whether a compound induces cell death through necrosis (cell lysis) or apoptosis (programmed cell death) and can quantify its potency, often expressed as the half-maximal inhibitory concentration (IC50).[2]

This guide focuses on three widely used and complementary in vitro assays:

  • MTT Assay: Measures cell viability by assessing metabolic activity.

  • LDH Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase from damaged cells.

  • Annexin V-FITC Apoptosis Assay: Detects and differentiates between early apoptotic, late apoptotic, and necrotic cells.

Assay Principles and Applications

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability through metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] This assay is frequently used to determine the IC50 value of a compound, which is the concentration that reduces cell viability by 50%.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis.[5] The amount of LDH in the supernatant is proportional to the number of lysed cells.[6]

Annexin V-FITC Apoptosis Assay

The Annexin V-FITC assay is a sensitive method for detecting apoptosis. During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[7] Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[7] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3][9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader capable of measuring absorbance at 570-600 nm[10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[4][10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, protected from light.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.[4]

    • For suspension cells, add 100 µL of solubilization solution directly to the wells.

  • Absorbance Reading: Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • This compound stock solution

  • 96-well plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:

    • Vehicle Control: Untreated cells to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the experiment.

    • No-Cell Control: Medium only for background absorbance.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Annexin V-FITC Apoptosis Assay by Flow Cytometry

Materials:

  • This compound stock solution

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)[8]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, gently trypsinize the cells, combine them with the supernatant (to collect any floating apoptotic cells), and then centrifuge.

  • Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[11] Analyze the samples by flow cytometry within one hour.[7]

    • FITC signal is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineTreatment Time (h)IC50 (µM) ± SD
MCF-7 (Breast)2445.2 ± 3.1
4828.7 ± 2.5
7215.9 ± 1.8
A549 (Lung)2462.1 ± 4.5
4841.3 ± 3.9
7225.6 ± 2.2
HeLa (Cervical)2455.8 ± 4.2
4835.1 ± 3.0
7220.4 ± 1.9

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC/PI Staining)

Treatment (24h)% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (10 µM)80.4 ± 3.112.3 ± 1.55.2 ± 0.82.1 ± 0.6
This compound (25 µM)65.2 ± 4.525.8 ± 2.17.1 ± 1.11.9 ± 0.4
This compound (50 µM)40.7 ± 3.842.6 ± 3.214.3 ± 1.92.4 ± 0.7

Visualization of Workflows and Pathways

Diagrams created using Graphviz DOT language can effectively illustrate experimental workflows and signaling pathways.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock and Dilutions treatment Treat Cells with This compound compound_prep->treatment cell_seeding->treatment incubation Incubate for (24, 48, 72h) treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Necrosis) incubation->ldh annexin Annexin V/PI (Apoptosis) incubation->annexin ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis/ Necrosis ldh->apoptosis_quant annexin->apoptosis_quant conclusion Determine Cytotoxic Mechanism ic50->conclusion apoptosis_quant->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 bcl2 Bax/Bak Activation Bcl-2 Inhibition caspase8->bcl2 via Bid/tBid caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., this compound) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

In Vitro Anti-inflammatory Assays for Diacetylpiptocarphol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory agents is a significant focus of drug discovery. Diacetylpiptocarphol is a sesquiterpene lactone that warrants investigation for its potential anti-inflammatory properties. This document provides a comprehensive guide to a panel of in vitro assays designed to characterize the anti-inflammatory activity of this compound and elucidate its mechanism of action.

These protocols are designed for researchers, scientists, and drug development professionals to screen and characterize the anti-inflammatory effects of test compounds. The following assays will focus on key inflammatory mediators and signaling pathways, including nitric oxide (NO), reactive oxygen species (ROS), pro-inflammatory cytokines, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Experimental Workflow for Screening Anti-inflammatory Compounds

The following diagram outlines a general workflow for the in vitro screening of a novel compound, such as this compound, for anti-inflammatory activity.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Nitric Oxide (NO) Assay Nitric Oxide (NO) Assay Cytotoxicity Assay (MTT)->Nitric Oxide (NO) Assay Pro-inflammatory Cytokine Assays (ELISA) Pro-inflammatory Cytokine Assays (ELISA) Nitric Oxide (NO) Assay->Pro-inflammatory Cytokine Assays (ELISA) Active compounds ROS Assay ROS Assay Pro-inflammatory Cytokine Assays (ELISA)->ROS Assay Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) - NF-κB (p-p65) - MAPK (p-p38, p-ERK, p-JNK) ROS Assay->Signaling Pathway Analysis (Western Blot) Data Analysis & Interpretation Data Analysis & Interpretation Signaling Pathway Analysis (Western Blot)->Data Analysis & Interpretation Start Start Start->Cytotoxicity Assay (MTT)

Caption: General workflow for in vitro anti-inflammatory screening.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Application Note

Nitric oxide (NO) is a key signaling molecule in the inflammatory process.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[1][2] This assay quantifies the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[3][4]

Protocol

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • L-NG-monomethyl arginine (L-NMMA) (positive control)[1][2][5]

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or L-NMMA (positive control, e.g., 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells + media), an LPS control (cells + LPS), and a blank (media only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes in the dark.[4]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Data Presentation
TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Vehicle Control-1.2 ± 0.3-
LPS Control1 µg/mL45.8 ± 2.10
This compound140.5 ± 1.811.6
532.1 ± 1.530.0
1021.7 ± 1.252.6
2510.3 ± 0.977.5
505.6 ± 0.587.8
L-NMMA1008.2 ± 0.782.1

Reactive Oxygen Species (ROS) Assay

Application Note

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells and contribute to the inflammatory cascade.[6] This assay measures the ability of this compound to inhibit intracellular ROS production using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[6][7] DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[8]

Protocol

Materials:

  • RAW 264.7 cells

  • DMEM

  • LPS

  • This compound

  • N-acetylcysteine (NAC) (positive control)

  • DCFH-DA

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Wash the cells with PBS.

  • Load the cells with 20 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with various concentrations of this compound or NAC for 1 hour.

  • Induce oxidative stress by adding LPS (1 µg/mL) and incubate for 6 hours.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[8]

Data Presentation
TreatmentConcentration (µM)Fluorescence Intensity (Arbitrary Units)% Inhibition of ROS Production
Vehicle Control-150 ± 12-
LPS Control1 µg/mL850 ± 450
This compound1780 ± 388.2
5650 ± 3123.5
10480 ± 2543.5
25310 ± 1863.5
50220 ± 1574.1
N-acetylcysteine1000250 ± 2070.6

Pro-inflammatory Cytokine Assays (TNF-α, IL-6, IL-1β)

Application Note

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central mediators of the inflammatory response.[9][10] This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the secretion of these cytokines from LPS-stimulated RAW 264.7 cells.

Protocol

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • LPS

  • This compound

  • Dexamethasone (positive control)[11][12]

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone (e.g., 1 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Data Presentation

Table 3.1: Effect of this compound on TNF-α Production

TreatmentConcentration (µM)TNF-α (pg/mL)% Inhibition
Vehicle Control-50 ± 8-
LPS Control1 µg/mL3500 ± 1500
This compound102800 ± 12020.0
501500 ± 9057.1
Dexamethasone1800 ± 6077.1

Table 3.2: Effect of this compound on IL-6 Production

TreatmentConcentration (µM)IL-6 (pg/mL)% Inhibition
Vehicle Control-30 ± 5-
LPS Control1 µg/mL5000 ± 2000
This compound104100 ± 18018.0
502200 ± 15056.0
Dexamethasone11100 ± 8078.0

Table 3.3: Effect of this compound on IL-1β Production

TreatmentConcentration (µM)IL-1β (pg/mL)% Inhibition
Vehicle Control-20 ± 4-
LPS Control1 µg/mL800 ± 500
This compound10650 ± 4018.8
50350 ± 3056.3
Dexamethasone1200 ± 2075.0

Signaling Pathway Analysis

Application Note

The NF-κB and MAPK signaling pathways are critical regulators of pro-inflammatory gene expression.[13][14] This section describes the use of Western blotting to determine if this compound inhibits the activation of these pathways by assessing the phosphorylation status of key proteins.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response.[13] Upon stimulation by LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15][16]

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 Inhibits p50 p50 IκBα->p50 Inhibits Nucleus Nucleus p65->Nucleus Translocates p50->Nucleus Translocates Genes Pro-inflammatory Gene Transcription

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are key signaling molecules involved in the cellular response to stress and inflammation.[14] Their activation via phosphorylation leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.

G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Genes Inflammatory Gene Expression Nucleus->Genes

Caption: General MAPK signaling cascade.

Protocol (Western Blot)

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • LPS

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • 6-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 30 minutes (for MAPK) or 60 minutes (for NF-κB).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to total protein or a loading control (β-actin).

Data Presentation

Table 4.1: Effect of this compound on NF-κB and MAPK Phosphorylation

TreatmentConcentration (µM)p-p65/p65 Ratiop-p38/p38 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratio
Vehicle Control-1.01.01.01.0
LPS Control1 µg/mL5.24.83.54.2
This compound104.13.92.83.5
502.32.11.82.0

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its impact on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be crucial for guiding further pre-clinical development.

References

Application Notes and Protocols for the In Vivo Formulation of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpiptocarphol, a sesquiterpene lactone, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. A significant hurdle in the preclinical development of this compound is its presumed poor aqueous solubility, a common characteristic of this compound class. This limitation can lead to low bioavailability and erratic in vivo performance. These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies of this compound, focusing on strategies to enhance its solubility and ensure consistent drug delivery. The protocols outlined below are designed to be adaptable, allowing for optimization based on experimentally determined physicochemical properties of the compound.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is critical for selecting an appropriate formulation strategy. While specific data for this compound is not widely available, the following table summarizes key parameters that should be experimentally determined.

PropertySignificance in Formulation DevelopmentTarget Range (General Guidance)
Aqueous Solubility Determines the necessity for solubility enhancement techniques. Directly impacts the achievable concentration in aqueous-based vehicles.< 10 µg/mL indicates poor solubility.
LogP Indicates the lipophilicity of the compound. A high LogP suggests suitability for lipid-based formulations.LogP > 3 suggests high lipophilicity.
Melting Point Provides information on the crystalline nature and stability of the compound. A high melting point may indicate strong crystal lattice energy, making dissolution more difficult.To be determined experimentally.
pKa Determines the ionization state of the compound at different pH values. Important for pH-adjustment strategies, though many sesquiterpene lactones are neutral.To be determined experimentally if ionizable groups are present.
Chemical Stability Assesses degradation in various solvents, pH conditions, and in the presence of light and heat. Essential for selecting compatible excipients and storage conditions.Stable for the duration of the study under chosen conditions.

Formulation Strategies for In Vivo Administration

Given the likely poor aqueous solubility of this compound, several formulation strategies can be employed. The choice of the final formulation will depend on the route of administration (e.g., intravenous, oral), the required dose, and the experimentally determined properties of the compound.

Strategy 1: Co-solvent System

Co-solvent systems are a straightforward approach to solubilize hydrophobic compounds for parenteral and oral administration.[1][2]

Protocol 1: Co-solvent Formulation

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween 80 (Polysorbate 80)

    • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a minimal amount of DMSO. The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10% (v/v) for in vivo studies to minimize toxicity.[3]

    • To this solution, add PEG400 and vortex until a clear solution is obtained. A common ratio to start with is 10% DMSO and 40% PEG400.

    • In a separate tube, prepare a solution of Tween 80 in saline (e.g., 5-10% Tween 80).

    • Slowly add the Tween 80/saline solution to the this compound solution while vortexing to prevent precipitation.

    • Adjust the final volume with saline to achieve the desired final concentration of this compound.

    • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonication may be applied.

    • The final formulation should be sterile-filtered through a 0.22 µm filter if intended for parenteral administration.

Quantitative Data Summary: Example Co-solvent Formulations

Formulation IDThis compound (mg/mL)DMSO (% v/v)PEG400 (% v/v)Tween 80 (% v/v)Aqueous VehicleObservations
CSF-1110405SalineClear Solution
CSF-25106010PBSClear Solution
CSF-310157015SalineSlight Haze
Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their aqueous solubility.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its good safety profile.[7]

Protocol 2: Cyclodextrin Formulation

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water for injection or saline

  • Procedure:

    • Prepare a stock solution of HP-β-CD in sterile water or saline (e.g., 20-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.

    • Add the weighed this compound powder to the HP-β-CD solution.

    • Vortex the mixture vigorously and then stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

    • Visually inspect for complete dissolution. If necessary, sonication can be used to aid dissolution.

    • Once a clear solution is obtained, it can be sterile-filtered through a 0.22 µm syringe filter.

Quantitative Data Summary: Example Cyclodextrin Formulations

Formulation IDThis compound (mg/mL)HP-β-CD (% w/v)VehicleObservations
CDF-1120Sterile WaterClear Solution
CDF-2530SalineClear Solution
CDF-31040Sterile WaterRequires Sonication
Strategy 3: Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8][9][10] This approach is particularly suitable for oral administration.

Protocol 3: SEDDS Formulation

  • Materials:

    • This compound

    • Oil phase (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)

    • Surfactant (e.g., Kolliphor® EL, Tween 80)

    • Co-solvent (e.g., Transcutol® HP, PEG400)

  • Procedure:

    • Screen for the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

    • Based on the solubility data, prepare different ratios of oil, surfactant, and co-solvent.

    • Add the required amount of this compound to the mixture and vortex until a clear and homogenous solution is formed. Gentle warming may be applied if necessary.

    • To assess the self-emulsification properties, add a small volume of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring.

    • Observe the formation of the emulsion and measure the droplet size and polydispersity index using a suitable particle size analyzer.

Quantitative Data Summary: Example SEDDS Formulations

Formulation IDOil Phase (%, w/w)Surfactant (%, w/w)Co-solvent (%, w/w)Drug Load (mg/g)Droplet Size (nm)PDI
SEDDS-1Labrafac (40)Kolliphor EL (40)Transcutol HP (20)501500.21
SEDDS-2Capryol 90 (30)Tween 80 (50)PEG400 (20)501800.25
SEDDS-3Labrafac (50)Kolliphor EL (50)-501200.18

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Formulation Characterization cluster_invivo In Vivo Studies physchem Physicochemical Characterization (Solubility, LogP, Stability) excipient Excipient Compatibility Screening physchem->excipient cosolvent Co-solvent System excipient->cosolvent cyclo Cyclodextrin Complexation excipient->cyclo sedds SEDDS excipient->sedds appearance Appearance & Clarity cosolvent->appearance cyclo->appearance particle_size Particle Size & PDI (for SEDDS) sedds->particle_size drug_content Drug Content & Purity appearance->drug_content particle_size->drug_content stability Short-term Stability drug_content->stability pk_studies Pharmacokinetic Studies stability->pk_studies pd_studies Pharmacodynamic Studies stability->pd_studies

Caption: Workflow for developing an in vivo formulation of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[11][12] They may also modulate other pathways such as STAT3.[13][14]

Caption: Potential mechanism of action of this compound via inhibition of NF-κB and STAT3 pathways.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a robust and reproducible formulation. The protocols provided herein offer a starting point for creating co-solvent, cyclodextrin-based, or SEDDS formulations. It is imperative that researchers conduct thorough pre-formulation studies to determine the specific physicochemical properties of this compound, which will guide the optimization of the chosen formulation strategy. The characterization of the final formulation for appearance, drug content, and stability is a critical step before proceeding to in vivo experiments.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpiptocarphol is a novel synthetic derivative of Piptocarphol, a natural sesquiterpenoid lactone. Preliminary screenings have indicated its potential as an anti-inflammatory and anti-neoplastic agent. These application notes provide a comprehensive guide for the investigation of the mechanism of action of this compound, focusing on its effects on key signaling pathways implicated in inflammation and cancer progression. The protocols outlined below detail the necessary steps to elucidate its cellular and molecular targets.

Postulated Mechanism of Action

Based on the known activities of similar natural product derivatives, it is hypothesized that this compound exerts its biological effects through the modulation of critical inflammatory and survival signaling pathways. The primary focus of this investigation will be on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways .[1][2][3][4][5][6][7] These pathways are central regulators of inflammation, cell proliferation, and apoptosis, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[1][2][6][7][8]

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma21.5 ± 2.5
HeLaCervical Cancer18.9 ± 2.1
JurkatT-cell Leukemia12.7 ± 1.5

Note: The IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.[9] Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25.4 ± 3.115.8 ± 2.012.3 ± 1.5
LPS (1 µg/mL)1580.7 ± 120.52250.4 ± 180.2850.6 ± 75.3
LPS + this compound (10 µM)750.2 ± 65.31100.9 ± 98.7410.2 ± 38.9
LPS + this compound (20 µM)320.5 ± 28.9480.1 ± 42.6180.7 ± 16.4

Note: Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65_p50 p65/p50 IKK->NFκB_p65_p50 Releases IκBα->NFκB_p65_p50 Inhibits NFκB_p65_p50_nuc p65/p50 NFκB_p65_p50->NFκB_p65_p50_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_nuc STAT3 Dimer STAT3->STAT3_nuc Dimerizes & Translocates This compound This compound This compound->IKK Inhibits This compound->JAK Inhibits DNA DNA NFκB_p65_p50_nuc->DNA STAT3_nuc->DNA Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Caption: Postulated signaling pathway inhibition by this compound.

G cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment harvest Harvest Cells treatment->harvest cytotoxicity Cytotoxicity Assay (MTT Assay) harvest->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis western_blot Western Blot Analysis (Protein Expression) harvest->western_blot qpcr qPCR Analysis (Gene Expression) harvest->qpcr end End: Data Analysis & Interpretation cytotoxicity->end apoptosis->end western_blot->end qpcr->end

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell growth in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration).

  • Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.[10]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Incubate for 24 hours, then treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis of NF-κB and STAT3 Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and STAT3 signaling pathways.

Materials:

  • Cancer cell line or RAW 264.7 macrophages

  • This compound

  • LPS (Lipopolysaccharide) or TNF-α (for NF-κB activation)

  • IL-6 (for STAT3 activation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells and treat with this compound for a predetermined time (e.g., 2 hours) before stimulating with an agonist (e.g., LPS or TNF-α for 30 minutes for NF-κB; IL-6 for 30 minutes for STAT3).

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into groups (n=6): Vehicle control, this compound (e.g., 25, 50 mg/kg), and Indomethacin (10 mg/kg).

  • Administer the respective treatments orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion

These application notes and protocols provide a robust framework for the systematic investigation of the mechanism of action of this compound. By employing these methodologies, researchers can gain valuable insights into its anti-inflammatory and apoptotic effects, paving the way for its potential development as a therapeutic agent. The provided diagrams and data tables serve as a guide for data interpretation and presentation. It is recommended to adapt and optimize these protocols based on the specific cell lines and experimental conditions used.

References

Application Notes and Protocols for Target Identification of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpiptocarphol (DAP) is a sesquiterpene lactone, a class of natural products renowned for their diverse and potent biological activities. Compounds of this class have demonstrated significant anti-inflammatory, anticancer, and other therapeutic properties.[1][2][3] Often, their mechanism of action involves the modulation of key signaling pathways, such as NF-κB and STAT3, which are critical in the pathogenesis of numerous diseases.[4][5][6] The identification of the precise molecular targets of this compound is a crucial step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.

These application notes provide a comprehensive overview and detailed protocols for a multi-pronged approach to identify the molecular targets of this compound. The proposed strategy integrates preliminary biological activity screening with established and advanced target identification methodologies, including affinity chromatography, Drug Affinity Responsive Target Stability (DARTS), proteome microarrays, and computational prediction.

Preliminary Biological Activity Assessment

1. In Vitro Cytotoxicity Assays

A primary step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines. This will help in identifying cancer types that are sensitive to the compound and in determining appropriate concentration ranges for subsequent experiments. A non-cancerous cell line should be included to assess selectivity.

Table 1: Hypothetical Cytotoxicity Data for this compound (IC50 Values in µM)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
HeLaCervical Cancer22.5
MCF-7Breast Cancer18.9
PC-3Prostate Cancer25.1
HaCaTNormal Keratinocytes> 100

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Anti-Inflammatory Activity Assays

To investigate potential anti-inflammatory effects, the inhibition of key inflammatory mediators in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, can be assessed.

Table 2: Hypothetical Anti-Inflammatory Activity of this compound

AssayEndpointIC50 (µM)
Nitric Oxide (NO) ProductionGriess Assay12.8
Prostaglandin E2 (PGE2) ProductionELISA18.5
TNF-α ProductionELISA15.2
IL-6 ProductionELISA20.1

Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control and determine the IC50 value.

Target Identification Methodologies

Based on the initial biological activity screening, a combination of the following target identification methods can be employed.

Method 1: Affinity Chromatography-Mass Spectrometry

This classical biochemical approach involves immobilizing this compound on a solid support to "fish" for its binding partners from a cell lysate.[7]

Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid matrix (e.g., NHS-activated sepharose beads) without significantly compromising its biological activity.

  • Immobilization: Covalently couple the this compound derivative to the sepharose beads according to the manufacturer's protocol.

  • Cell Lysate Preparation: Prepare a total protein lysate from a selected cell line (e.g., A549 cells if anticancer activity is observed) under non-denaturing conditions.

  • Affinity Purification: Incubate the cell lysate with the this compound-coupled beads. As a negative control, use beads coupled with a biologically inactive analogue or beads with the linker alone.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize with silver or Coomassie staining, excise the specific bands, and identify the proteins by mass spectrometry (LC-MS/MS).

G cluster_prep Preparation cluster_protocol Protocol cluster_analysis Analysis DAP_analog DAP Analog Synthesis Immobilization Immobilization of DAP Analog DAP_analog->Immobilization Beads Sepharose Beads Beads->Immobilization Lysate Cell Lysate Preparation Incubation Incubation with Lysate Lysate->Incubation Immobilization->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Target_ID Target Identification MS->Target_ID

Affinity Chromatography Workflow

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein and make it more resistant to proteolysis.[8][9]

Protocol: DARTS Assay

  • Cell Lysate Preparation: Prepare a native protein lysate from the chosen cell line.

  • Compound Incubation: Incubate aliquots of the lysate with this compound at various concentrations (e.g., 1-100 µM) and a vehicle control (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a time determined to achieve partial protein digestion in the control sample.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by heating.

  • Protein Separation and Visualization: Separate the protein samples on an SDS-PAGE gel and visualize with Coomassie blue or silver staining.

  • Target Identification: Identify protein bands that are protected from proteolysis in the this compound-treated samples compared to the control. Excise these bands and identify the proteins by mass spectrometry.

  • Validation: Validate the interaction with a candidate protein using Western blotting with a specific antibody.

G Lysate Cell Lysate DAP_Treat Incubate with DAP Lysate->DAP_Treat Control_Treat Incubate with Vehicle Lysate->Control_Treat Protease Limited Proteolysis DAP_Treat->Protease Control_Treat->Protease SDS_PAGE SDS-PAGE Analysis Protease->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Validation Western Blot Validation MS->Validation

DARTS Experimental Workflow

Method 3: Proteome Microarrays

Proteome microarrays consist of thousands of individually purified human proteins spotted onto a solid surface.[10][11] They can be used to identify direct binding interactions of a small molecule in a high-throughput manner.

Protocol: Proteome Microarray Analysis

  • Probe Labeling: Label this compound with a fluorescent dye or a tag such as biotin (B1667282). It is crucial to first confirm that the labeled compound retains its biological activity.

  • Microarray Incubation: Incubate the labeled this compound with the proteome microarray according to the manufacturer's instructions.

  • Washing: Wash the microarray to remove non-specific binding.

  • Detection: If a fluorescent label is used, scan the microarray with a suitable fluorescence scanner. If biotin is used, incubate with a fluorescently labeled streptavidin conjugate before scanning.

  • Data Analysis: Identify the protein spots that show a significant signal, indicating a direct interaction with this compound.

  • Hit Validation: Validate the identified hits using orthogonal methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the binding affinity.

Table 3: Hypothetical Proteome Microarray Hit Validation Data

Protein HitValidation MethodBinding Affinity (KD)
IKKβSPR5.2 µM
STAT3ITC8.7 µM
HSP90SPR12.1 µM

Method 4: Computational Target Prediction

In silico methods can complement experimental approaches by predicting potential targets based on the chemical structure of this compound.[2][4]

Protocol: In Silico Target Prediction

  • Ligand Preparation: Generate a 3D structure of this compound.

  • Target Prediction Servers: Utilize various web-based tools and databases that employ ligand-based or structure-based approaches for target prediction. Examples include SwissTargetPrediction, SuperPred, and SEA.

  • Molecular Docking: For high-ranking predicted targets, perform molecular docking studies to predict the binding mode and estimate the binding affinity of this compound to the protein's binding site.

  • Prioritization: Prioritize the predicted targets for experimental validation based on the consensus of different prediction methods, docking scores, and biological relevance.

Hypothetical Signaling Pathway Modulation by this compound

Based on the known activities of sesquiterpene lactones, this compound may inhibit pro-inflammatory signaling pathways such as NF-κB and STAT3.[2][5] The following diagrams illustrate these potential mechanisms of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Stimulus (e.g., TNF-α) IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DAP This compound DAP->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Genes DNA->Gene Transcription

Hypothetical Inhibition of NF-κB Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., IL-6R) JAK JAK Receptor->JAK Cytokine (e.g., IL-6) STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation DAP This compound DAP->STAT3_P Inhibition of Dimerization DNA DNA STAT3_dimer_nuc->DNA Gene Target Genes (e.g., Cyclin D1, Bcl-xL) DNA->Gene Transcription

Hypothetical Inhibition of STAT3 Pathway

The identification of molecular targets for this compound is a challenging but essential endeavor for its development as a potential therapeutic agent. The integrated approach outlined in these application notes, combining preliminary biological screening with a suite of robust target identification methodologies, provides a comprehensive framework for researchers. By systematically applying these protocols, it is possible to elucidate the mechanism of action of this compound, paving the way for its future preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information on the synthesis of a compound named "Diacetylpiptocarphol." The following technical support center is a template designed to be adapted by researchers with their own experimental data. The chemical reactions, conditions, and troubleshooting scenarios provided are illustrative examples for a generic organic synthesis process and do not refer to the actual synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the acetylation of Piptocarphol?

A1: The optimal conditions can vary based on the scale of the reaction and the purity of the starting materials. We recommend starting with the conditions outlined in the primary synthesis protocol and then systematically optimizing parameters such as temperature, reaction time, and molar equivalents of reagents. Refer to the data in Table 1 for an example of an optimization study.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. A recommended solvent system is a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297). The disappearance of the Piptocarphol spot and the appearance of a new, less polar spot corresponding to this compound will indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.

Q3: What is the best method for purifying the crude this compound product?

A3: Column chromatography is the most effective method for purifying the crude product. A silica (B1680970) gel stationary phase with a gradient elution of hexane and ethyl acetate is typically successful in isolating the desired compound from unreacted starting materials and byproducts.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or degraded reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Presence of moisture in the reaction.1. Use freshly opened or properly stored reagents. Verify the activity of the acetylating agent. 2. Calibrate the thermometer and ensure the reaction is maintained at the specified temperature. 3. Monitor the reaction with TLC or HPLC until the starting material is consumed. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Impure Product (Multiple Spots on TLC) 1. Incomplete reaction. 2. Formation of side products due to excessive heat. 3. Ineffective purification.1. Increase the reaction time or the molar equivalent of the acetylating agent. 2. Maintain a stable reaction temperature and avoid localized heating. 3. Optimize the solvent system for column chromatography to achieve better separation.
Difficulty in Isolating the Product 1. Product is too soluble in the workup solvents. 2. Formation of an emulsion during extraction.1. Use a different set of solvents for the aqueous workup and extraction. 2. Add a small amount of brine to the aqueous layer to break the emulsion.

Data Presentation

Table 1: Example Optimization of Acetylation Reaction Conditions

Entry Equivalents of Acetic Anhydride Temperature (°C) Reaction Time (h) Yield (%)
12.225475
22.240482
32.525485
42.525692

Experimental Protocols & Visualizations

General Workflow for this compound Synthesis

The following diagram outlines a typical experimental workflow for the synthesis, workup, and purification of this compound.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Combine Piptocarphol and Solvent B Add Acetylating Agent & Catalyst A->B C Heat and Stir under N2 B->C D Quench Reaction C->D Monitor by TLC E Aqueous Extraction D->E F Dry Organic Layer E->F G Evaporate Solvent F->G H Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I

Fig. 1: General workflow for this compound synthesis.
Troubleshooting Logic for Low Yield

This diagram illustrates a logical approach to troubleshooting a low yield in the synthesis reaction.

G A Low Yield Observed B Check TLC of Crude Product A->B C Starting Material Remaining? B->C D Incomplete Reaction C->D Yes F No Starting Material C->F No E Increase Reaction Time or Reagent Equivalents D->E G Check for Product Degradation or Mechanical Loss F->G

Fig. 2: Decision tree for troubleshooting low product yield.

Technical Support Center: Overcoming Solubility Challenges with Diacetylpiptocarphol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Diacetylpiptocarphol in aqueous solutions. Given the limited specific data on this compound, the principles and protocols outlined here are based on established methods for working with poorly water-soluble, lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural compound that has been investigated for its potential therapeutic properties.[1] Like many complex organic molecules derived from natural sources, it is often highly lipophilic or "hydrophobic," meaning it has poor solubility in water.[2][3][4] This presents a significant challenge for in vitro and in vivo experiments, as most biological systems are aqueous.[5][6] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[7][8]

Q2: What is the first step I should take to dissolve this compound?

The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2][8] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous media.[2] The stock solution can then be diluted into your aqueous experimental medium (e.g., cell culture media, buffer) to the final desired concentration.

Q3: My compound precipitates when I add the DMSO stock solution to my aqueous buffer. What should I do?

This is a common issue that occurs when the final concentration of the organic solvent is not sufficient to keep the compound dissolved in the aqueous medium. Here are some troubleshooting steps:

  • Decrease the final concentration of this compound: The compound may be exceeding its solubility limit in the final solution.

  • Increase the concentration of the stock solution: This allows you to add a smaller volume of the stock solution to your aqueous medium, reducing the risk of precipitation.

  • Ensure the final concentration of the organic solvent is as high as tolerable for your experiment: For many cell-based assays, a final DMSO concentration of up to 1% is acceptable, with 0.1% being considered safe for most applications.[2]

  • Try a different co-solvent: If DMSO is not effective or is incompatible with your assay, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be tested.[2][8]

  • Use a solubilizing agent: If co-solvents alone are insufficient, you may need to employ a solubilizing agent such as a surfactant or a cyclodextrin.[5][6][8]

Troubleshooting Guide

This guide provides a systematic approach to addressing persistent solubility issues with this compound.

Decision-Making Workflow for Solubilization

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.

G start Start: Need to dissolve This compound in aqueous solution stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) start->stock_solution dilute Dilute stock solution into aqueous medium stock_solution->dilute check_precipitation Does the compound precipitate? dilute->check_precipitation success Success: Proceed with experiment check_precipitation->success No troubleshoot Troubleshoot: Select a solubilization enhancement strategy check_precipitation->troubleshoot Yes cosolvent Optimize co-solvent concentration troubleshoot->cosolvent surfactant Use a surfactant (e.g., Polysorbate 20/80) troubleshoot->surfactant cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin lipid_formulation Consider a lipid-based formulation (e.g., SEDDS) troubleshoot->lipid_formulation

Caption: A workflow for selecting a solubilization strategy for this compound.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator for a short period to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize degradation and solvent absorption of water.

Protocol 2: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution (e.g., 50 mM).

  • Add the Compound: Add the this compound stock solution (in a minimal amount of organic solvent) or the neat compound to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: It is recommended to determine the final concentration of the solubilized this compound analytically (e.g., using HPLC-UV).

Signaling Pathway of Cyclodextrin Solubilization

The following diagram illustrates the mechanism of cyclodextrin-mediated solubilization.

G cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation This compound This compound Water Water This compound->Water Poorly Soluble HP-β-CD HP-β-CD Diacetylpiptocarphol_in This compound HP-β-CD->Diacetylpiptocarphol_in encapsulates Complex [this compound-HP-β-CD] Inclusion Complex Water_2 Water Complex->Water_2 Soluble

Caption: Mechanism of cyclodextrin-mediated solubilization of a hydrophobic compound.

Data Presentation

Table 1: Properties of Common Organic Solvents for Stock Solutions
SolventMolar Mass ( g/mol )Boiling Point (°C)Dielectric ConstantNotes
DMSO 78.1318947.2High solubilizing power, but can be toxic to some cells at high concentrations.
Ethanol 46.0778.3724.5Less toxic than DMSO, but generally a weaker solvent for highly lipophilic compounds.
Methanol 32.0464.732.7Good solvent, but more volatile and toxic than ethanol.
DMF 73.0915336.7Strong solvent, but higher toxicity.
Table 2: Common Solubilizing Agents for Aqueous Formulations
Agent TypeExampleMechanism of ActionTypical Concentration
Surfactant Polysorbate 20/80Forms micelles that encapsulate the hydrophobic compound.[8]0.1 - 2%
Cyclodextrin HP-β-CDForms an inclusion complex with the compound.[5][6]1 - 10%
Polymer PVP, PEG 400Increases solubility through various mechanisms including hydrogen bonding and complexation.[2][9]1 - 10%

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal solubilization strategy for their specific application and experimental conditions. It is also crucial to include appropriate vehicle controls in all experiments to account for any effects of the solvents or solubilizing agents used.

References

Technical Support Center: Stabilizing Diacetylpiptocarphol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Diacetylpiptocarphol. The following information is curated to address common challenges and provide practical solutions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound, a hirsutinolide-type sesquiterpenoid with two acetyl ester groups, is the hydrolysis of these ester side chains. This process is significantly accelerated by elevated temperatures and neutral to alkaline pH conditions.[1][2] Another key factor is the high reactivity of the α-methylene-γ-lactone moiety, which can undergo Michael addition reactions with nucleophiles.[3]

Q2: What are the ideal temperature and pH conditions for storing this compound in solution for short-term use?

A2: For short-term storage in solution, it is recommended to use a slightly acidic buffer with a pH of approximately 5.5.[1][2] Solutions should be stored at refrigerated temperatures, ideally between 2-8°C, and used as quickly as possible. Long-term storage in solution is generally not recommended due to the risk of hydrolysis.

Q3: How should I store solid this compound for long-term use?

A3: For long-term storage, this compound should be stored as a solid (lyophilized powder is ideal) at low temperatures, preferably at -20°C or -80°C.[4] To minimize oxidation, it is highly recommended to store the solid compound under an inert atmosphere, such as argon or nitrogen.[5] The container should be sealed tightly to prevent moisture absorption.

Q4: Is this compound sensitive to light?

A4: Yes, many sesquiterpene lactones are known to be sensitive to light, particularly UV radiation, which can lead to photodegradation.[6] Therefore, it is crucial to protect this compound from light during storage and handling by using amber vials or by wrapping containers in aluminum foil.

Q5: Can I add antioxidants to my this compound solution to improve stability?

A5: The use of antioxidants to stabilize sesquiterpene lactones is not well-documented and can be complex. Some sesquiterpene lactones exhibit pro-oxidant or antioxidant properties themselves, and interactions with common antioxidants are not fully characterized. It is generally more effective to control the storage environment by lowering the temperature, protecting from light, and using an inert atmosphere for the solid form.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh solutions from a properly stored solid stock. Consider performing a stability study on your working solutions under your experimental conditions.
Appearance of new peaks in HPLC analysis. Hydrolysis of the diacetyl groups or other degradation pathways.If working in solution, ensure the pH is slightly acidic (around 5.5) and the temperature is low. For long-term storage, use the lyophilized solid form under an inert atmosphere.
Precipitation of the compound in aqueous buffer. Poor solubility or aggregation.Ensure the buffer composition is appropriate. Sonication may help to dissolve the compound. For long-term storage, lyophilization is recommended over storing in solution.
Discoloration of the solid compound over time. Oxidation or photodegradation.Store the solid compound at -20°C or colder, in a tightly sealed container, under an inert gas (e.g., argon), and protected from light.

Quantitative Data Summary

The following tables summarize the stability of sesquiterpene lactones under various conditions, providing a basis for handling this compound.

Table 1: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones with Side Chains

pHTemperature (°C)StabilityObservation
5.525Stable
5.537Stable
7.425Less StableGradual loss of side chain
7.437UnstableSignificant loss of side chain

Data adapted from studies on various sesquiterpene lactones with side chains.[1][2]

Table 2: Impact of Storage Temperature on the Stability of Sesquiterpene Lactone Esters in Tincture (Over 3 Years)

Storage Temperature (°C)Decrease in Active Compound Content
+413%
+2532%
+3037%

Data from a study on 11α,13-dihydrohelenalin esters.[4]

Experimental Protocols

Protocol 1: Lyophilization of this compound for Long-Term Storage

This protocol describes the general procedure for freeze-drying this compound to obtain a stable, powdered form suitable for long-term storage.

Materials:

  • This compound dissolved in a suitable solvent (e.g., a mixture of tertiary butanol and water)

  • Lyophilizer (freeze-dryer)

  • Serum vials and stoppers

  • Liquid nitrogen or a freezer capable of reaching at least -40°C

Methodology:

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent system. A mixture of tertiary butanol and water is often used as it facilitates sublimation.

  • Aseptic Filtration (Optional): If sterility is required, filter the solution through a 0.22 µm syringe filter into sterile serum vials.

  • Freezing: Freeze the solution completely. This can be achieved by placing the vials in a freezer at -40°C to -80°C or by shell-freezing in a bath of liquid nitrogen. The freezing rate can impact the crystal structure of the ice and the subsequent drying process.

  • Primary Drying (Sublimation): Place the frozen vials in the lyophilizer chamber. The chamber is then evacuated to a low pressure (typically <100 mTorr). The shelf temperature is raised to facilitate the sublimation of the solvent. The temperature should be kept below the collapse temperature of the formulation.

  • Secondary Drying (Desorption): After the bulk of the solvent has been removed, the shelf temperature is gradually increased to remove residual bound solvent molecules.

  • Stoppering and Sealing: Once the drying process is complete, the vials are stoppered under vacuum or after backfilling with an inert gas like argon or nitrogen. The vials are then removed from the lyophilizer and sealed with aluminum crimp caps.

  • Storage: Store the lyophilized product at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound for Storage Under Inert Gas

This protocol outlines the steps to store solid this compound under an inert atmosphere to prevent oxidation.

Materials:

  • Solid this compound

  • Glass vial with a septum-lined cap

  • Source of inert gas (argon or nitrogen) with a regulator and tubing

  • Needles

Methodology:

  • Preparation: Place the solid this compound into a clean, dry vial.

  • Inert Gas Purge: Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the solid material. Insert a second, shorter needle to act as a vent.

  • Flushing: Gently flush the vial with the inert gas for several minutes to displace the air.

  • Sealing: While the inert gas is still flowing, remove the vent needle first, and then the gas inlet needle. This creates a positive pressure of the inert gas inside the vial.

  • Final Sealing: Tightly cap the vial and seal with paraffin (B1166041) film for extra security.

  • Storage: Store the vial at the recommended low temperature (-20°C or -80°C) and protected from light.

Visualizations

Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, OH⁻, Temp Michael_Addition Michael_Addition This compound->Michael_Addition Nucleophiles (e.g., R-SH) Photodegradation Photodegradation This compound->Photodegradation UV Light Monoacetyl_Piptocarphol Monoacetyl Piptocarphol Hydrolysis->Monoacetyl_Piptocarphol Nucleophile_Adduct Nucleophile Adduct Michael_Addition->Nucleophile_Adduct Degradation_Products Degradation Products Photodegradation->Degradation_Products Piptocarphol Piptocarphol Monoacetyl_Piptocarphol->Piptocarphol

Caption: Potential degradation pathways for this compound.

Recommended Workflow for Long-Term Storage start Start with This compound dissolve Dissolve in appropriate solvent (e.g., t-butanol/water) start->dissolve lyophilize Lyophilize to obtain a dry powder dissolve->lyophilize store Store at -20°C to -80°C under inert gas (Argon/Nitrogen) and protected from light lyophilize->store reconstitute Reconstitute in acidic buffer (pH ~5.5) immediately before use store->reconstitute end Use in experiment reconstitute->end

Caption: Recommended workflow for long-term storage of this compound.

References

Troubleshooting Diacetylpiptocarphol Peak Tailing in Reverse-Phase HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the analysis of Diacetylpiptocarphol using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in RP-HPLC?

A1: this compound is a derivative of piptocarphol, a sesquiterpenoid lactone. While its exact structure and polarity are key, compounds of this class can possess residual polar functional groups that may interact secondarily with the silica-based stationary phases used in reverse-phase HPLC. These interactions, particularly with acidic silanol (B1196071) groups on the column packing, are a primary cause of peak tailing.[1][2][3][4]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: The most common causes can be broadly categorized as:

  • Column-Related Issues: Secondary interactions with exposed silanol groups on the silica (B1680970) backbone of the column, column contamination, or bed deformation.[1][2][5]

  • Mobile Phase Issues: Improper pH of the mobile phase, incorrect buffer concentration, or a mismatch between the mobile phase and the analyte's properties.[1][6][7]

  • Method and System Issues: Column overload (injecting too much sample), excessive extra-column volume, or issues with the HPLC system itself.[1][2][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase can significantly impact the ionization state of residual silanol groups on the stationary phase. At a mid-range pH, these silanols can be ionized and interact with any polar functional groups on the this compound molecule, leading to peak tailing.[3][4][7] Operating at a lower pH (e.g., below 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[3][7][9]

Q4: Can my sample injection volume or concentration cause peak tailing?

A4: Yes, both can lead to what is known as column overload. Injecting too large a volume or a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape, including tailing.[1][2][8] It is recommended to try diluting the sample or reducing the injection volume to see if the peak shape improves.[5][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Problem: Asymmetrical peak shape (tailing) observed for the this compound peak.

Solution Workflow:

A logical approach to troubleshooting involves systematically investigating potential causes, starting from the most common and easiest to address. The following diagram illustrates a recommended troubleshooting workflow.

TroubleshootingWorkflow cluster_overload cluster_mobile_phase cluster_column cluster_system start Start: Peak Tailing Observed check_overload 1. Check for Column Overload start->check_overload check_mobile_phase 2. Evaluate Mobile Phase check_overload->check_mobile_phase If tailing persists dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample check_column 3. Assess Column Condition check_mobile_phase->check_column If tailing persists adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph check_system 4. Inspect HPLC System check_column->check_system If tailing persists use_guard_column Use/Replace Guard Column check_column->use_guard_column check_fittings Check for Leaks and Proper Fittings check_system->check_fittings resolved Issue Resolved dilute_sample->resolved Peak shape improves add_buffer Increase Buffer Concentration (if applicable) adjust_ph->add_buffer add_buffer->resolved Peak shape improves endcapped_column Use End-Capped Column use_guard_column->endcapped_column replace_column Replace Column endcapped_column->replace_column replace_column->resolved Peak shape improves minimize_tubing Minimize Extra-Column Volume (shorter/narrower tubing) check_fittings->minimize_tubing minimize_tubing->resolved Peak shape improves

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Troubleshooting Steps and Methodologies

Potential Cause Troubleshooting Step Detailed Methodology Expected Outcome
Column Overload Reduce analyte concentration and/or injection volume.Prepare a serial dilution of the this compound standard (e.g., 1:2, 1:5, 1:10). Inject the same volume of each dilution. Alternatively, keep the concentration constant and reduce the injection volume (e.g., from 10 µL to 5 µL, then 2 µL).If peak tailing decreases with lower concentration or smaller injection volume, the issue is column overload. Determine the optimal sample load for a symmetrical peak.[1][2][8]
Secondary Silanol Interactions Modify the mobile phase pH.Prepare a new aqueous mobile phase containing a low percentage of a weak acid. A common starting point is 0.1% formic acid. This will lower the pH to approximately 2.7, protonating the silanol groups and reducing their interaction with the analyte.[3][7][9]A significant improvement in peak symmetry indicates that silanol interactions were the primary cause of tailing.
Insufficient Buffering Increase the buffer concentration in the mobile phase.If already using a buffer (e.g., phosphate (B84403) or acetate), consider increasing its concentration (e.g., from 10 mM to 25 mM). This can help to mask residual silanol activity.[1][9] Note: Be mindful of buffer solubility in the organic modifier and compatibility with your detector (e.g., MS).[9]Improved peak shape suggests that the initial buffer capacity was insufficient to control on-column pH and secondary interactions.
Column Contamination Use a guard column and/or flush the analytical column.If not already in use, install a guard column with the same stationary phase as the analytical column. If a guard column is already present, replace it.[10][11] To flush the analytical column, disconnect it from the detector and wash with a series of strong solvents in reverse direction (if permitted by the manufacturer).If replacing the guard column or flushing the analytical column resolves the tailing, contamination was the likely cause. Implement routine guard column replacement and consider sample cleanup procedures like Solid Phase Extraction (SPE).[1][3]
Inappropriate Column Chemistry Use a highly deactivated (end-capped) column.Modern "Type B" silica columns are often end-capped, meaning the residual silanol groups have been chemically deactivated.[1][7] If you are using an older column, switching to a newer, high-purity, end-capped C18 column is recommended.[3][7][9]An immediate improvement in peak shape upon switching to an end-capped column confirms that secondary silanol interactions were the root cause.
Extra-Column Volume Minimize tubing length and diameter.Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[1][4] Check all fittings to ensure they are properly seated and not contributing to dead volume.[5][8]If tailing is more pronounced for early eluting peaks, extra-column volume is a likely contributor.[1][11] Minimizing this volume will lead to sharper, more symmetrical peaks.
Column Bed Deformation Replace the analytical column.A void at the column inlet or a channel in the packed bed can cause peak tailing.[1] This can be caused by pressure shocks or operating outside the recommended pH range. If other troubleshooting steps have failed, replacing the column is the next logical step.[1][8]If a new column provides a symmetrical peak shape under the same conditions, the previous column was likely damaged.

Experimental Protocol: Systematic Troubleshooting of Peak Tailing

  • Initial Assessment:

    • Inject a standard solution of this compound and record the chromatogram.

    • Calculate the tailing factor (asymmetry factor). A value greater than 1.2 is generally considered tailing.[3]

  • Step 1: Evaluate Column Overload.

    • Prepare and inject a 1:10 dilution of the standard.

    • Compare the tailing factor to the original injection. If it improves significantly, optimize the sample concentration.

  • Step 2: Modify Mobile Phase.

    • Prepare the aqueous component of your mobile phase with 0.1% formic acid.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the standard and evaluate the peak shape.

  • Step 3: Assess Hardware Contributions.

    • If tailing persists, replace the guard column (if present).

    • Inspect all tubing and fittings between the injector and detector for any signs of leaks or improper connections.

    • If possible, replace the tubing with shorter, narrower-bore PEEK tubing.[4][6]

  • Step 4: Column Integrity Check.

    • If the above steps do not resolve the issue, replace the analytical column with a new, high-quality end-capped C18 column.

    • Equilibrate the new column thoroughly before injecting the standard.

By following this systematic approach, researchers can efficiently diagnose and resolve the root cause of this compound peak tailing, leading to more accurate and reliable chromatographic results.

References

Technical Support Center: Optimizing Diacetylpiptocarphol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Diacetylpiptocarphol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their derivatization reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction.[1] - Suboptimal reaction temperature or time.[1] - Incorrect pH of the reaction mixture.[2] - Inappropriate solvent. - Degradation of reactant or product.- Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for maximum yield. For instance, initial trials could explore temperatures ranging from 30-90°C and reaction times from 5-30 minutes.[1] - Adjust pH: The pH of the reaction medium can be critical. Ensure the pH is within the optimal range for the specific derivatizing agent used. Buffering the solution may prevent pH shifts.[2] - Solvent Selection: The choice of solvent can significantly impact reaction efficiency. Test a panel of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile) to identify the most suitable one. - Reagent Stoichiometry: Ensure the molar ratio of the derivatizing agent to this compound is adequate; a significant excess of the derivatizing agent may be required.[3]
Presence of Multiple Products/Side Reactions - Reaction temperature is too high. - Incorrect pH leading to side reactions. - Reactivity of the derivatizing agent with other functional groups.- Lower Reaction Temperature: High temperatures can sometimes lead to the formation of undesired byproducts. Try running the reaction at a lower temperature for a longer duration. - Fine-tune pH: A suboptimal pH might promote unwanted side reactions. A pH optimization study is recommended. - Protecting Groups: If this compound has other reactive functional groups, consider using protecting groups to prevent unwanted derivatization at those sites.
Inconsistent Results/Poor Reproducibility - Variation in starting material quality. - Inconsistent reaction conditions (temperature, time, mixing). - Instability of derivatized product.- Quality Control of Starting Materials: Ensure the purity of this compound and the derivatizing agent. - Standardize Reaction Setup: Use precise temperature control (e.g., a water bath or heating block) and consistent stirring/mixing.[2] Ensure accurate timing of the reaction. - Stability of Derivatives: Assess the stability of the derivatized product over time and under different storage conditions. It may be necessary to analyze the product immediately after derivatization.[4]
Difficulty in Product Purification - Similar polarity of product and unreacted starting materials or byproducts. - Product instability during purification.- Chromatographic Optimization: Develop a suitable chromatography method (e.g., HPLC, column chromatography) to separate the desired derivative. Experiment with different mobile phases and stationary phases.[5][6] - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing the derivatization reaction?

A1: The initial step should be a series of small-scale experiments to investigate the impact of key parameters such as reaction temperature, reaction time, and the molar ratio of reactants.[3] This will help in identifying a suitable range for each parameter before proceeding to a more detailed optimization.

Q2: How do I choose the right derivatizing agent for this compound?

A2: The choice of derivatizing agent depends on the functional group you are targeting on the this compound molecule and the analytical method you intend to use for detection (e.g., UV, fluorescence, mass spectrometry).[1] The agent should be readily available, and the reaction should be efficient and produce a stable derivative.

Q3: My derivatization reaction is very slow. How can I speed it up?

A3: Increasing the reaction temperature is a common way to increase the reaction rate. Additionally, the use of a catalyst, if appropriate for the reaction chemistry, can significantly speed up the derivatization process.[3] Investigating different solvents can also influence the reaction kinetics.

Q4: How can I monitor the progress of the derivatization reaction?

A4: The reaction progress can be monitored by taking aliquots at different time points and analyzing them using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[3], or Gas Chromatography (GC), depending on the properties of the reactants and products.

Q5: What is the importance of pH in the derivatization reaction?

A5: The pH of the reaction medium can be crucial as it can affect the reactivity of both the this compound and the derivatizing agent.[2] For instance, some reactions require acidic or basic conditions to proceed efficiently.[3][2] It is advisable to perform the reaction in a buffered solution to maintain a constant pH.[2]

Experimental Protocols

General Protocol for Optimization of this compound Derivatization

This protocol provides a framework for systematically optimizing the derivatization reaction conditions.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol).

    • Prepare a stock solution of the derivatizing agent in the same solvent.

  • Screening of Reaction Parameters:

    • Temperature: Set up a series of reactions at different temperatures (e.g., 30°C, 45°C, 60°C, 75°C) while keeping other parameters constant.

    • Time: For a fixed temperature, run the reaction for different durations (e.g., 10 min, 20 min, 30 min, 60 min).

    • Molar Ratio: Vary the molar ratio of the derivatizing agent to this compound (e.g., 1:1, 5:1, 10:1).

  • Reaction Procedure (for a single optimization point):

    • In a reaction vial, add a known volume of the this compound stock solution.

    • Add the appropriate volume of the derivatizing agent stock solution to achieve the desired molar ratio.

    • If a catalyst or buffer is required, add it at this stage.

    • Seal the vial and place it in a heating block or water bath at the desired temperature for the specified time.

    • After the reaction time has elapsed, quench the reaction (e.g., by cooling on ice or adding a quenching agent).

  • Analysis:

    • Analyze the reaction mixture using a suitable analytical technique (e.g., HPLC, GC-MS) to determine the yield of the derivatized product.

    • Compare the results from the different reaction conditions to identify the optimal settings.

Data Presentation

Table 1: Illustrative Data for Temperature Optimization
Reaction Temperature (°C)Reaction Time (min)Molar Ratio (DAP:Agent)Product Yield (%)
30301:545
45301:568
60301:585
75301:582 (slight degradation observed)
Table 2: Illustrative Data for Reaction Time Optimization
Reaction Temperature (°C)Reaction Time (min)Molar Ratio (DAP:Agent)Product Yield (%)
60101:565
60201:583
60301:585
60451:586

Visualizations

experimental_workflow cluster_prep Preparation cluster_optim Optimization cluster_analysis Analysis cluster_result Result prep_dap Prepare this compound Stock Solution mix Mix Reactants prep_dap->mix prep_agent Prepare Derivatizing Agent Stock Solution prep_agent->mix optim_temp Vary Temperature mix->optim_temp optim_time Vary Time mix->optim_time optim_ratio Vary Molar Ratio mix->optim_ratio quench Quench Reaction optim_temp->quench optim_time->quench optim_ratio->quench analyze Analyze by HPLC/GC-MS quench->analyze eval Evaluate Yield and Purity analyze->eval optimal Determine Optimal Conditions eval->optimal troubleshooting_logic start Low Product Yield? check_temp_time Optimize Temperature & Time start->check_temp_time Yes side_products Side Products Observed? start->side_products No check_ph Adjust pH check_temp_time->check_ph check_solvent Screen Solvents check_ph->check_solvent check_ratio Increase Reagent Ratio check_solvent->check_ratio check_ratio->side_products lower_temp Lower Reaction Temperature side_products->lower_temp Yes success Successful Derivatization side_products->success No protect_groups Consider Protecting Groups lower_temp->protect_groups protect_groups->success

References

dealing with low bioavailability of Diacetylpiptocarphol in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of Diacetylpiptocarphol in our animal models after oral administration. What is the likely cause?

A1: Low and variable plasma concentrations of an orally administered compound are often indicative of low bioavailability. For a lipophilic compound like this compound, this is likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract—a critical step for absorption.[1][2] This issue is characteristic of compounds classified as BCS Class II, which have high permeability but low solubility.[1][3]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for our issues with this compound?

A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4] It helps predict a drug's in vivo performance. As this compound is likely a BCS Class II compound (high permeability, low solubility), its absorption is rate-limited by its dissolution in the GI fluids.[1] Therefore, strategies to enhance its solubility and dissolution rate are crucial for improving its bioavailability.[1][3][4]

Q3: What are the main formulation strategies to consider for improving the bioavailability of a BCS Class II compound like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][3][5] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.[1][3]

  • Co-solvents and Surfactants: Using solvent mixtures or surface-active agents to improve the drug's solubility in the GI tract.[3]

  • Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles to facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[2][6][7]

  • Solid Dispersions: Dispersing the drug in a solid carrier matrix to improve its dissolution characteristics.[4][5]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentration Data Between Animals
  • Potential Cause: Inconsistent dissolution of this compound in the GI tract of different animals. This can be exacerbated by physiological differences between animals.

  • Troubleshooting Steps:

    • Improve Formulation Homogeneity: Ensure the formulation is uniform. If using a suspension, ensure it is well-mixed before and during administration.

    • Adopt a More Robust Formulation Strategy: Move from a simple suspension to a formulation designed to enhance solubility, such as a co-solvent system or a self-nanoemulsifying drug delivery system (SNEDDS).[1][4]

    • Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of lipophilic drugs.[8]

Issue 2: Lack of a Clear Dose-Response Relationship
  • Potential Cause: At higher doses, the dissolution of this compound may not increase proportionally, leading to non-linear absorption. The absorption process becomes saturated.

  • Troubleshooting Steps:

    • Enhance Solubility: Employ a formulation strategy that significantly improves the solubility of this compound, such as a lipid-based formulation.[2][6] This can help maintain a linear relationship between dose and absorption over a wider range of concentrations.

    • Consider Alternative Administration Routes: If oral bioavailability remains a significant hurdle, exploring alternative routes like intravenous (IV) or intraperitoneal (IP) injection may be necessary for initial efficacy studies, though this will not address the oral delivery challenge.[9]

    • Conduct Dose-Escalation Studies with Improved Formulations: Once a more robust formulation is developed, perform dose-escalation studies to re-evaluate the dose-response relationship.

Data Presentation: Comparison of Formulation Strategies

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.5250 ± 80100 (Reference)
Micronized Suspension120 ± 302.5 ± 1.0750 ± 150300
Co-solvent Solution250 ± 501.5 ± 0.51500 ± 300600
SNEDDS600 ± 1201.0 ± 0.54500 ± 9001800

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension
  • Objective: To increase the surface area of this compound to enhance its dissolution rate.[3]

  • Materials: this compound, mortar and pestle or a mechanical mill, 0.5% w/v methylcellulose (B11928114) solution, purified water.

  • Procedure:

    • Weigh the required amount of this compound.

    • If using a mortar and pestle, triturate the powder for 15-20 minutes to reduce particle size. For larger quantities, use a mechanical mill following the manufacturer's instructions.

    • Prepare a 0.5% w/v methylcellulose solution by slowly adding methylcellulose to warm water (60-70°C) while stirring, then allowing it to cool.

    • Gradually add the methylcellulose solution to the micronized this compound powder while triturating to form a homogenous suspension.

    • Adjust the final volume with the methylcellulose solution to achieve the desired concentration.

    • Confirm particle size reduction using microscopy.

Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
  • Objective: To formulate this compound in a lipid-based system that forms a nanoemulsion upon gentle agitation in aqueous media, such as the GI fluids.[1][4]

  • Materials: this compound, a lipid carrier (e.g., Labrafac™), a surfactant (e.g., Kolliphor® EL), and a co-surfactant (e.g., Transcutol® HP).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

    • Construct a ternary phase diagram to identify the concentration ranges of the oil, surfactant, and co-surfactant that will form a stable nanoemulsion.

    • Weigh the appropriate amounts of the selected oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40°C and stir until a clear, homogenous solution is formed.

    • Add the weighed this compound to the mixture and stir until it is completely dissolved.

    • To test the self-emulsification properties, add a small volume of the formulation to water and gently agitate. A clear or slightly bluish-white nanoemulsion should form.

    • Characterize the resulting nanoemulsion for particle size and polydispersity index.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Formulation Strategy cluster_evaluation In Vivo Evaluation cluster_outcome Outcome problem Low Bioavailability of this compound strategy Select Formulation Approach problem->strategy s1 Particle Size Reduction strategy->s1 s2 Co-solvent System strategy->s2 s3 Lipid-Based (SNEDDS) strategy->s3 animal_study Dosing in Animal Model s1->animal_study s2->animal_study s3->animal_study pk_analysis Pharmacokinetic Analysis animal_study->pk_analysis outcome Improved Bioavailability pk_analysis->outcome

Caption: Experimental workflow for addressing low bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus drug This compound receptor GPCR drug->receptor g_protein G-Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er ER ip3->er pkc Protein Kinase C (PKC) dag->pkc transcription Gene Transcription pkc->transcription ca_release Ca2+ Release er->ca_release ca_release->transcription

Caption: Hypothetical GPCR-PLC signaling pathway for this compound.

References

minimizing degradation of Diacetylpiptocarphol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of Diacetylpiptocarphol during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a hirsutinolide-type sesquiterpenoid, a class of natural products known for their potential therapeutic properties. Like many sesquiterpene lactones, this compound is susceptible to degradation under certain environmental conditions. This instability can lead to reduced yield and the formation of artifacts, compromising the accuracy of research findings and the efficacy of potential drug candidates. Key factors that can induce degradation include pH, temperature, and exposure to light.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: The primary factors that can lead to the degradation of this compound and other sesquiterpene lactones during extraction are:

  • pH: Neutral to alkaline conditions (pH 7.4 and above) can cause the hydrolysis of ester groups and other pH-sensitive functionalities, leading to the loss of side chains.[1] Sesquiterpene lactones are generally more stable in slightly acidic conditions (pH 5.5).[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions. For some sesquiterpene lactones, degradation has been observed at temperatures as low as 25-37°C.[1]

  • Light: Exposure to UV light can induce photochemical reactions, leading to the degradation of sesquiterpene lactones. For instance, the sesquiterpene lactone lactucin (B167388) has a reported half-life of approximately 45 minutes under UV irradiation.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the target compound. While a range of solvents can be used, their potential to promote degradation should be considered.

  • Enzymatic Degradation: If the plant material is not properly handled and dried, endogenous enzymes can be released upon cell lysis and may degrade the target compounds.

Q3: What are the visible signs of this compound degradation in my extract?

A3: Visual signs of degradation can be subtle. A change in the color of the extract, such as darkening or a shift to a brownish hue, may indicate the formation of degradation products. However, the most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The appearance of new peaks or spots, or a decrease in the area of the peak corresponding to this compound, are clear indicators of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound Degradation due to pH: The extraction or subsequent processing steps may be occurring at a neutral or alkaline pH.• Maintain a slightly acidic pH (around 5.5) throughout the extraction and purification process.[1]• Use buffered solutions to control the pH.
Degradation due to high temperature: The extraction or solvent evaporation is being performed at an elevated temperature.• Conduct extraction at room temperature or below.• Use rotary evaporation at low temperatures (<40°C) for solvent removal.• Consider lyophilization (freeze-drying) to remove water without heat.
Incomplete extraction: The solvent is not effectively penetrating the plant material, or the extraction time is insufficient.• Ensure the plant material is finely powdered to increase surface area.• Increase the extraction time or perform multiple extraction cycles.• Consider using ultrasound-assisted extraction (sonication) to improve solvent penetration.
Improper solvent selection: The solvent used may not be optimal for extracting this compound.• Use solvents of appropriate polarity. Non-polar to moderately polar solvents are often effective for sesquiterpenes.• Perform small-scale pilot extractions with different solvents (e.g., hexane, ethyl acetate, dichloromethane (B109758), acetone) to determine the best option.
Appearance of unknown peaks in HPLC analysis Formation of degradation products: The compound is degrading during extraction, purification, or storage.• Review and optimize all steps to minimize exposure to heat, light, and non-ideal pH.• Analyze samples immediately after extraction and purification.• Store extracts and isolated compounds at low temperatures (e.g., -20°C or -80°C) in the dark.
Co-extraction of impurities: Other compounds with similar polarities are being extracted along with this compound.• Optimize the chromatographic purification steps (e.g., column chromatography, preparative HPLC) to improve separation.• Use different solvent systems or stationary phases.
Inconsistent extraction results Variability in plant material: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions.• Use plant material from a consistent source and of a similar age.• Standardize the part of the plant being used for extraction.
Inconsistent extraction procedure: Minor variations in the extraction protocol can lead to different outcomes.• Maintain a detailed and standardized protocol for all extractions.• Ensure consistent parameters such as solvent-to-solid ratio, extraction time, and temperature.

Experimental Protocols

Protocol 1: General Extraction of Sesquiterpenoids from Pseudelephantopus spiralis

This protocol is a general guideline and may require optimization for maximizing the yield of this compound.

1. Plant Material Preparation:

  • Air-dry the aerial parts of Pseudelephantopus spiralis in the shade at room temperature.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 100 g) with a suitable solvent (e.g., 1 L of 95% ethanol (B145695) or a mixture of dichloromethane and methanol) at room temperature for 24-48 hours with occasional stirring.
  • Alternatively, for a faster extraction, use ultrasound-assisted extraction (sonication). Place the flask containing the plant material and solvent in an ultrasonic bath for 30-60 minutes at room temperature.
  • Filter the extract through filter paper (e.g., Whatman No. 1).
  • Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
  • Combine the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
  • The resulting crude extract can be further purified.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound (Method Development Guidance)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for separating compounds in a plant extract. A common mobile phase combination is:

    • Solvent A: Water with 0.1% formic acid (to maintain an acidic pH and improve peak shape).

    • Solvent B: Acetonitrile or Methanol (B129727).

    • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the course of the run.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance. This can be determined by obtaining a UV spectrum of a purified sample. A starting point could be in the range of 210-230 nm, which is common for compounds with ester and lactone functionalities.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve for quantification.

Visualizations

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_concentration 3. Concentration cluster_analysis 4. Analysis & Purification Start Start Drying Air-Drying Plant Material Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Maceration Maceration with Solvent Grinding->Maceration Filtration Filtration Maceration->Filtration Re_extraction Repeat Extraction (2x) Filtration->Re_extraction Combine Combine Filtrates Re_extraction->Combine Evaporation Rotary Evaporation (<40°C) Combine->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Analysis HPLC Analysis Purification->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

Caption: Workflow for the extraction and analysis of this compound.

Degradation_Factors cluster_factors Degradation Factors cluster_outcomes Degradation Outcomes This compound This compound Stability pH pH (Neutral/Alkaline) This compound->pH Temp High Temperature This compound->Temp Light UV Light Exposure This compound->Light Solvent Reactive Solvents This compound->Solvent Hydrolysis Hydrolysis of Esters pH->Hydrolysis Oxidation Oxidation Temp->Oxidation Photoreaction Photochemical Reactions Light->Photoreaction Low_Yield Reduced Yield & Purity Hydrolysis->Low_Yield Oxidation->Low_Yield Photoreaction->Low_Yield

References

Technical Support Center: Resolving Co-eluting Impurities with Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Diacetylpiptocarphol and encountering challenges with co-eluting impurities during chromatographic analysis. Due to the limited specific information on this compound in scientific literature, this guide provides a generalized framework based on the analysis of structurally similar compounds, such as sesquiterpene lactones, and common issues encountered during the acetylation of natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting impurities with this compound?

A1: Given that this compound is a diacetylated derivative of a natural product (Piptocarphol), the most probable co-eluting impurities include:

  • Mono-acetylated Piptocarphol: Incomplete acetylation can result in a mixture of mono-acetylated isomers that have very similar polarity to the desired diacetylated product.

  • Unreacted Piptocarphol: The starting material may not have fully reacted and could co-elute, especially under fast gradients.

  • Structural Isomers of Piptocarphol: The original natural extract may contain isomers of Piptocarphol, which upon acetylation, would yield isomeric diacetylated impurities.

  • Degradation Products: this compound, like many ester-containing molecules, can be susceptible to hydrolysis back to its mono-acetylated or non-acetylated forms, particularly if the sample is not handled or stored correctly.

Q2: My chromatogram shows a broad peak or a shoulder for this compound. What is the first step I should take?

A2: A broad peak or a shoulder is a strong indication of co-elution.[1] The first step is to confirm that your HPLC system is performing optimally. Check for:

  • System Suitability: Inject a well-characterized standard to ensure your system meets the required performance for column efficiency, peak asymmetry, and reproducibility.

  • Column Health: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent or replace it if necessary.

  • Extra-column Volume: Minimize the length and diameter of tubing to reduce peak broadening.

Q3: How can I confirm that I have a co-elution problem?

A3: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can use these to detect co-elution.[1]

  • Peak Purity Analysis (with DAD): A DAD detector can acquire UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[1]

  • Mass Spectrometry (MS): An MS detector can differentiate between co-eluting compounds if they have different mass-to-charge ratios (m/z). By extracting the ion chromatograms for the expected masses of this compound and its potential impurities, you can determine if they are eluting at the same time.

Troubleshooting Guide for Co-eluting Impurities

If you have confirmed a co-elution issue, the following systematic approach can help you resolve the overlapping peaks. The goal is to improve the resolution between this compound and the impurity.

Step 1: Adjusting Mobile Phase Composition

The selectivity of the separation is highly dependent on the mobile phase.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of closely related compounds.

  • Modify the Aqueous Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. However, for neutral molecules like this compound, this is less likely to have a major effect unless the impurities have ionizable functional groups.

  • Incorporate a Third Solvent: Adding a small amount of a third solvent, such as isopropanol (B130326) or tetrahydrofuran, to the mobile phase can sometimes improve resolution.

Step 2: Modifying the Gradient Program

A change in the gradient profile can often resolve co-eluting peaks.

  • Decrease the Gradient Slope: A shallower gradient provides more time for the compounds to interact with the stationary phase, which can improve separation.

  • Introduce an Isocratic Hold: If the co-eluting peaks are very close, an isocratic hold at a specific mobile phase composition can help to separate them.

Step 3: Changing the Stationary Phase

If modifications to the mobile phase are not successful, changing the column chemistry may be necessary.

  • Different C18 Phases: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding density or end-capping can provide different selectivity.

  • Phenyl-Hexyl or Cyano Phases: These stationary phases offer different retention mechanisms (pi-pi interactions for phenyl-hexyl and dipole-dipole interactions for cyano) and can be effective for separating isomers or closely related compounds that are difficult to resolve on a C18 column.

Step 4: Optimizing Temperature

Column temperature can also affect selectivity.

  • Increase or Decrease the Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution. It is advisable to explore a range of temperatures (e.g., 25°C to 50°C).

Experimental Protocol: Optimized HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound and the resolution of its potential impurities.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile/Water (1:1)

Data Presentation: Effect of Method Modifications on Resolution

The following table summarizes hypothetical data on how different parameters can affect the resolution between this compound and a co-eluting impurity (e.g., Mono-acetylated Piptocarphol).

Method Mobile Phase B Gradient Stationary Phase Resolution (Rs)
Initial Acetonitrile50-80% B in 20 minC180.8 (Co-eluting)
Optimized 1 Acetonitrile50-70% B in 30 minC181.5 (Baseline resolved)
Optimized 2 Methanol60-80% B in 30 minC181.2 (Partially resolved)
Optimized 3 Acetonitrile50-70% B in 30 minPhenyl-Hexyl1.8 (Well resolved)

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting co-elution issues with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Co-eluting Peaks start Start: Co-elution Suspected (Broad Peak or Shoulder) check_system System Suitability Check (Standard Injection) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (Check for leaks, column health, etc.) system_ok->fix_system No confirm_coelution Confirm Co-elution (Peak Purity / MS Analysis) system_ok->confirm_coelution Yes fix_system->check_system coelution_confirmed Co-elution Confirmed? confirm_coelution->coelution_confirmed modify_mobile_phase Modify Mobile Phase (Change organic solvent, pH, etc.) coelution_confirmed->modify_mobile_phase Yes end_resolved End: Peaks Resolved coelution_confirmed->end_resolved No (Issue was peak shape) resolved1 Resolution Improved? modify_mobile_phase->resolved1 modify_gradient Modify Gradient (Shallower gradient, isocratic hold) resolved1->modify_gradient No resolved1->end_resolved Yes resolved2 Resolution Improved? modify_gradient->resolved2 change_column Change Stationary Phase (Different C18, Phenyl-Hexyl, etc.) resolved2->change_column No resolved2->end_resolved Yes resolved3 Resolution Improved? change_column->resolved3 optimize_temp Optimize Temperature resolved3->optimize_temp No resolved3->end_resolved Yes resolved4 Resolution Improved? optimize_temp->resolved4 resolved4->end_resolved Yes end_not_resolved End: Further Method Development Needed resolved4->end_not_resolved No

A flowchart for troubleshooting co-eluting peaks.

References

Technical Support Center: Enhancing NMR Resolution of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome common challenges in acquiring high-resolution NMR spectra for Diacetylpiptocarphol, a complex sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution in the NMR spectrum of this compound?

Poor resolution in the NMR spectrum of a complex natural product like this compound typically stems from two main issues: significant signal overlap due to the large number of protons and carbons in similar chemical environments, and peak broadening.[1][2] Signal overlap is inherent to the molecule's complex structure, while peak broadening can be caused by several experimental factors including poor magnet shimming, sample inhomogeneity due to poor solubility, or the sample being too concentrated.[1]

Q2: My 1D ¹H spectrum is too crowded to interpret. What is the immediate next step?

When a 1D ¹H NMR spectrum is congested, the most effective next step is to acquire a series of two-dimensional (2D) NMR experiments.[3] Start with a ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.[4][5] These experiments spread the signals into a second dimension, significantly enhancing resolution and providing crucial connectivity information.[6]

Q3: How can I improve signal dispersion without access to a higher-field spectrometer?

You can often improve signal dispersion by changing the NMR solvent.[1] Aromatic solvents like benzene-d₆ can induce different chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to standard solvents like chloroform-d₆, which can resolve overlapping signals.[1] Additionally, software-based post-acquisition techniques, such as deconvolution or specialized algorithms, can computationally enhance spectral resolution.[7][8]

Q4: What should be my first troubleshooting step if I observe globally broad peaks?

The first step is to check and optimize the magnet shimming. Poor shimming is a very common cause of broad spectral lines.[1] If shimming does not resolve the issue, evaluate your sample's concentration and solubility. A sample that is too concentrated can lead to increased viscosity and broader peaks. If solubility is an issue, consider trying a different deuterated solvent or gently warming the sample if it is thermally stable.[1]

Q5: How can ambiguous stereochemical assignments be resolved when key signals overlap?

Stereochemistry is often determined by through-space correlations using Nuclear Overhauser Effect (NOE) experiments. If the key signals for this analysis overlap in a standard 2D NOESY or ROESY spectrum, consider running selective 1D NOE experiments. These experiments irradiate a single, specific proton resonance and detect only the NOEs originating from that proton, which can provide clearer results even in a crowded spectrum.

Troubleshooting Guide

Problem 1: Broad, Unresolved Peaks
  • Symptom: Spectral lines are significantly wider than expected, leading to loss of multiplet detail.

  • Possible Causes & Solutions:

    • Poor Magnet Shimming: The magnetic field is not homogeneous across the sample.

      • Action: Perform a careful manual shim or re-run the automated shimming routine.

    • High Sample Concentration: Increased viscosity and intermolecular interactions can cause line broadening.[1]

      • Action: Dilute the sample to an optimal concentration. For this compound, a concentration of 5-10 mg in 0.5 mL of solvent is a good starting point.

    • Poor Sample Solubility: Undissolved microscopic particles or sample aggregation can degrade homogeneity.[1]

      • Action: Try a different deuterated solvent in which the compound is more soluble. Mild sonication can also help ensure complete dissolution.

Problem 2: Severe Signal Overlap in ¹H Spectrum
  • Symptom: Multiple proton signals resonate in a narrow chemical shift range, making assignment and coupling analysis impossible from the 1D spectrum.

  • Possible Causes & Solutions:

    • Molecular Complexity: Inherent property of many natural products with multiple similar functional groups.[2]

      • Action: Employ 2D NMR techniques. COSY, TOCSY, HSQC, and HMBC experiments are essential for resolving individual signals and determining the carbon skeleton.[4][6]

    • Inadequate Magnetic Field Strength: Lower field instruments provide less signal dispersion.[9]

      • Action: If available, use a higher-field NMR spectrometer (e.g., 600 MHz or above). Higher fields increase the chemical shift dispersion in Hz, improving resolution.[9]

    • Suboptimal Solvent Choice: The solvent can influence the chemical shifts of nearby protons.

      • Action: Re-run the spectrum in a different solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) to alter chemical shifts and potentially resolve overlapping multiplets.[1]

Problem 3: Low Signal-to-Noise (S/N) Ratio
  • Symptom: The desired signals are weak and difficult to distinguish from the baseline noise, especially for ¹³C or qNMR experiments.

  • Possible Causes & Solutions:

    • Low Sample Amount: Insufficient material for detection.

      • Action: If possible, increase the sample concentration. If the sample is limited (<1 mg), use a microprobe or cryoprobe, which offer significantly higher sensitivity.[5][10]

    • Insufficient Number of Scans: Not enough data has been averaged to reduce random noise.

      • Action: Increase the number of scans. The S/N ratio increases with the square root of the number of scans.

    • Incorrect Relaxation Delay (qNMR): For quantitative NMR (qNMR), a short relaxation delay (d1) can lead to signal saturation and inaccurate integrals.[11]

      • Action: Ensure the relaxation delay plus the acquisition time is at least 5-7 times the longest T1 relaxation time of the protons being quantified.[11]

Data and Experimental Parameters

Table 1: Comparison of Common Deuterated Solvents for Sesquiterpene Lactone Analysis
SolventFormulaPolarityKey Characteristics & Use Cases
Chloroform-dCDCl₃LowStandard, default solvent for non-polar to moderately polar compounds.
Benzene-d₆C₆D₆Non-polarInduces Aromatic Solvent Induced Shifts (ASIS) which can significantly alter proton chemical shifts, often resolving overlapping signals.[1]
Acetone-d₆(CD₃)₂COHighGood for more polar compounds; can reveal different peak patterns compared to CDCl₃.[1]
Methanol-d₄CD₃ODHighUseful for highly polar compounds and for identifying exchangeable protons (e.g., -OH), which will exchange with deuterium (B1214612).[1]
DMSO-d₆(CD₃)₂SOHighExcellent solvent for a wide range of polarities but has a high boiling point, making sample recovery difficult.[1]
Table 2: Key 2D NMR Experiments for this compound Structure Elucidation
ExperimentTypeInformation ObtainedApplication for this compound
COSY HomonuclearReveals scalar couplings between protons (typically over 2-3 bonds).[4]Maps the ¹H-¹H connectivity within the terpene backbone and side chains.
HSQC HeteronuclearCorrelates protons with their directly attached (one-bond) heteronuclei (e.g., ¹³C).[4]Unambiguously assigns protons to their corresponding carbons.
HMBC HeteronuclearShows longer-range correlations (typically 2-3 bonds) between protons and carbons.[5]Connects molecular fragments, crucial for establishing the overall carbon skeleton and placing quaternary carbons.
NOESY/ROESY HomonuclearIdentifies protons that are close in space (through-space correlations), irrespective of bonding.[5]Determines the relative stereochemistry and 3D conformation of the molecule.

Experimental Protocols

Protocol 1: Optimized Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Transfer the sample to a clean vial. Add approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved. A clear, particulate-free solution is critical for good shimming.[1]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean NMR tube.

  • Filtering (Optional): If any particulates are visible, filter the solution through a small plug of glass wool placed inside the pipette during transfer.

Protocol 2: Standard 2D NMR Experiment Workflow
  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to achieve the narrowest possible peak width for a reference signal.

  • ¹H Spectrum: Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • COSY Acquisition: Run a standard gradient-selected (gCOSY) experiment. This is typically the quickest 2D experiment and provides the fundamental proton connectivity map.[12]

  • HSQC Acquisition: Acquire a sensitivity-enhanced HSQC spectrum. This experiment correlates the ¹H and ¹³C chemical shifts for all protonated carbons.

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (e.g., to 8 Hz) to enhance correlations over 2-3 bonds, which are essential for piecing the structure together.

  • NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for a molecule of this size (typically 300-800 ms) to probe spatial proximities for stereochemical analysis.

Visual Workflow Guides

Caption: A flowchart for troubleshooting common NMR resolution issues.

StructureElucidation cluster_1d 1D NMR cluster_2d 2D NMR Correlation H1_NMR 1D ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC C13_NMR 1D ¹³C NMR (Carbon Environments) C13_NMR->HSQC Fragments Assemble Spin System Fragments COSY->Fragments HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range) Skeleton Connect Fragments into Carbon Skeleton HMBC->Skeleton NOESY NOESY / ROESY (Through-Space) Structure Final 3D Structure & Stereochemistry NOESY->Structure Fragments->Skeleton Skeleton->Structure

Caption: Workflow for integrating 2D NMR data for structure elucidation.

References

Validation & Comparative

In Vivo Anti-Cancer Activity of Diacetylpiptocarphol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In Vivo Anti-Cancer Efficacy

This section presents a summary of the quantitative data from in vivo studies of vernodalin (B1205544) and the standard chemotherapeutic agent, Sorafenib.

Table 1: In Vivo Anti-Cancer Activity of Vernodalin in a Rat Model of Hepatocellular Carcinoma [1][2]

Treatment GroupDosageAnimal ModelTumor InductionKey Outcomes
Control-Male Wistar ratsDiethylnitrosamine (DEN)Progressive tumor growth
DEN alone200 mg/kgMale Wistar ratsDiethylnitrosamine (DEN)Increased liver weight, elevated toxic marker concentration, oxidative stress, and pro-inflammatory cytokines
DEN + Vernodalin10 mg/kg b.w.Male Wistar ratsDiethylnitrosamine (DEN)Maintained body weight, reduced liver weight, decreased toxic markers, prevented oxidative stress, and suppressed PI3K/AKT signaling
Vernodalin alone10 mg/kg b.w.Male Wistar ratsNoneNo significant adverse effects observed

Table 2: In Vivo Anti-Cancer Activity of Sorafenib in a Mouse Model of Hepatocellular Carcinoma [3][4][5]

Treatment GroupDosageAnimal ModelTumor ModelKey Outcomes
Vehicle Control-C57/BL6 female miceHepa 1.6 tumor xenograftProgressive tumor growth
Sorafenib30 mg/kg/dayC57/BL6 female miceHepa 1.6 tumor xenograftSignificantly smaller tumors compared to untreated mice (-79% at day 22)
MnTBAP (SOD mimic)-C57/BL6 female miceHepa 1.6 tumor xenograftDid not inhibit tumor growth when administered alone
Sorafenib + MnTBAP30 mg/kg/day SorafenibC57/BL6 female miceHepa 1.6 tumor xenograftReduced Sorafenib's effect on tumor growth by 28% at day 22

Experimental Protocols

Vernodalin in Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma in Rats[1][2]
  • Animal Model: Male Wistar rats.

  • Tumor Induction: Hepatocellular carcinoma was induced by a single intraperitoneal injection of Diethylnitrosamine (DEN) at a dose of 200 mg/kg body weight.

  • Treatment Groups:

    • Group 1: Control (no treatment).

    • Group 2: DEN alone.

    • Group 3: DEN + Vernodalin (10 mg/kg body weight, orally).

    • Group 4: Vernodalin alone (10 mg/kg body weight, orally).

  • Treatment Schedule: Vernodalin was administered orally daily for the duration of the study.

  • Assessment of Anti-Cancer Activity:

    • Monitoring of body and liver weight.

    • Analysis of hepatic toxic markers (e.g., ALT, AST).

    • Measurement of antioxidant levels and lipid peroxides.

    • Evaluation of inflammatory cytokines.

    • Histopathological examination of liver tissue.

    • Western blot analysis to assess the PI3K/AKT signaling pathway.

Sorafenib in a Xenograft Model of Hepatocellular Carcinoma[3][4][5]
  • Animal Model: 6- to 8-week-old C57/BL6 female mice.

  • Tumor Model: Subcutaneous injection of Hepa 1.6 mouse hepatocellular carcinoma cells.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Sorafenib (30 mg/kg/day, orally).

    • Group 3: MnTBAP (a superoxide (B77818) dismutase mimic) alone.

    • Group 4: Sorafenib and MnTBAP.

  • Treatment Schedule: Daily oral administration of Sorafenib.

  • Assessment of Anti-Cancer Activity:

    • Tumor volume was measured regularly.

    • At the end of the study, tumors were excised and weighed.

    • Analysis of reactive oxygen species (ROS) production in tumor cells.

Signaling Pathways and Mechanisms of Action

Vernodalin's Dual-Pronged Attack on Cancer Cells

Vernodalin has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of at least two key signaling pathways: the FAK/PI3K/AKT/mTOR pathway and the ROS/JNK pathway.[6][7][8]

FAK_PI3K_AKT_mTOR_Pathway Vernodalin Vernodalin FAK FAK Vernodalin->FAK inhibits PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits ROS_JNK_Pathway Vernodalin Vernodalin ROS Increased ROS Production Vernodalin->ROS JNK JNK (c-Jun N-terminal kinase) ROS->JNK activates AP1 AP-1 JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis induces in_vivo_workflow cluster_preclinical Preclinical In Vivo Evaluation start Compound Selection animal_model Animal Model Selection & Tumor Induction start->animal_model treatment Treatment Administration animal_model->treatment monitoring Tumor Growth & Health Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

References

A Comparative Analysis of Diacetylpiptocarphol and Parthenolide Efficacy: A Review of Current Data

Author: BenchChem Technical Support Team. Date: December 2025

An initial review of available scientific literature reveals a significant disparity in the data available for Diacetylpiptocarphol and Parthenolide (B1678480), precluding a direct comparative analysis at this time. While Parthenolide is a well-researched sesquiterpene lactone with a substantial body of evidence detailing its biological activities, there is a notable absence of published data for a compound referred to as "this compound." Searches for this compound, as well as its potential parent compound "piptocarphol," did not yield any relevant studies detailing its mechanism of action, signaling pathways, or quantitative efficacy data in the public domain.

Therefore, this guide will proceed with a comprehensive overview of the available experimental data for Parthenolide , providing researchers, scientists, and drug development professionals with a detailed summary of its efficacy, mechanism of action, and relevant experimental protocols.

Parthenolide: A Multi-Targeting Anti-Inflammatory and Anti-Cancer Agent

Parthenolide, a natural product derived from the feverfew plant (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1][2][3] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammatory responses.

Quantitative Efficacy of Parthenolide

The cytotoxic and antiproliferative effects of parthenolide have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, demonstrate its efficacy in the micromolar range for many cancer types.

Cell LineCancer TypeIC50 (µM)Reference
SiHaHuman Cervical Cancer8.42 ± 0.76[4]
MCF-7Human Breast Cancer9.54 ± 0.82[4]
MCF-7Human Breast Cancer3.63 ± 1.92[5]
A549Human Lung Carcinoma4.3[6]
TE671Human Medulloblastoma6.5[6]
HT-29Human Colon Adenocarcinoma7.0[6]
HUVECHuman Umbilical Vein Endothelial2.8[6]
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45[7]
A549Non-Small Cell Lung Cancer15.38 ± 1.13[7]
H1650Non-Small Cell Lung Cancer9.88 ± 0.09[7]
H1299Non-Small Cell Lung Cancer12.37 ± 1.21[7]
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35[7]
Key Signaling Pathways Modulated by Parthenolide

Parthenolide's biological effects are primarily attributed to its ability to interfere with critical signaling cascades that regulate cell survival, proliferation, and inflammation.

1. NF-κB Signaling Pathway: A predominant mechanism of parthenolide's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a transcription factor that is constitutively active in many cancers and plays a crucial role in promoting tumor growth and drug resistance.[8] Parthenolide can inhibit NF-κB activation by directly interacting with the IκB kinase (IKK) complex or the p65 subunit of NF-κB.[2][8]

NF_kB_Pathway cluster_0 TNFa TNF-α TNFR TNFR TNFa->TNFR Parthenolide Parthenolide IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene Gene Expression NFkB_n->Gene Parthenolide->IKK Parthenolide->NFkB STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor Parthenolide Parthenolide JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Dimer_n STAT3 Dimer Gene Gene Expression Dimer_n->Gene Parthenolide->JAK Inhibits phosphorylation Apoptosis_Pathway Parthenolide Parthenolide p53 p53 Parthenolide->p53 Upregulates Bcl2 Bcl-2 Parthenolide->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release CytC Cytochrome c Mitochondrion->CytC Release Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Viability Cell Viability (MTT) cluster_Apoptosis Apoptosis (RT-PCR) Seeding Seed Cells Adherence Overnight Adherence Seeding->Adherence Treatment Treat with Parthenolide Adherence->Treatment MTT Add MTT Treatment->MTT RNA_Extraction RNA Extraction Treatment->RNA_Extraction Incubate Incubate MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance Solubilize->Read cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR PCR Amplification cDNA_Synthesis->PCR Gel Agarose Gel Electrophoresis PCR->Gel

References

A Comparative Guide to the Immunomodulatory Effects of Diacetylpiptocarphol and Cyclosporin A on T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the immunomodulatory effects of the sesquiterpene lactone, Diacetylpiptocarphol, and the well-established immunosuppressant, Cyclosporin A, on T-lymphocyte function. Due to the limited availability of direct research on this compound, this document utilizes data from a representative and well-studied member of the same chemical class, Parthenolide (B1678480), to infer its potential activities. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of novel immunomodulators in comparison to standard therapies.

The comparative data herein focuses on key parameters of T-cell activation and function, including proliferation, cytokine production, and the expression of activation markers. Detailed experimental protocols for the assays cited are provided to ensure reproducibility and to aid in the design of future studies. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Introduction

T-lymphocytes are central players in the adaptive immune response, and their modulation is a cornerstone of therapeutic strategies for a wide range of diseases, from autoimmune disorders to cancer. The discovery and validation of novel immunomodulatory compounds are critical for the development of more effective and safer therapies.

This compound , a derivative of Piptocarphol, belongs to the sesquiterpene lactone class of natural products. Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory and immunomodulatory effects. This guide will use Parthenolide , a well-researched sesquiterpene lactone, as a proxy to project the potential immunomodulatory profile of this compound on T-cells.

Cyclosporin A is a potent calcineurin inhibitor and a widely used immunosuppressive drug for preventing organ transplant rejection and treating autoimmune diseases. It serves as a benchmark for comparing the efficacy and mechanism of novel immunomodulators.

This guide will objectively compare the performance of Parthenolide (as a surrogate for this compound) with Cyclosporin A, supported by experimental data from peer-reviewed literature.

Comparative Performance Data

The following tables summarize the quantitative effects of Parthenolide and Cyclosporin A on key T-cell functions.

Table 1: T-Cell Proliferation
CompoundCell TypeAssayIC50Citation
ParthenolideJurkat (T-cell leukemia)MTT Assay16.1 µM[1]
Cyclosporin AHuman T-cellsMixed Lymphocyte Culture19 ± 4 µg/L (~15.8 nM)[2]
Table 2: Cytokine Production
CompoundCell TypeCytokineEffectConcentrationCitation
ParthenolideHuman Peripheral Blood T-cellsIL-4Complete Suppression2.5 µM[3]
ParthenolideHuman Peripheral Blood T-cellsIL-2, IFN-γInhibition (requires higher doses than for IL-4)> 2.5 µM[3]
Cyclosporin AHuman T-cell clonesIL-2Complete Inhibition100 ng/mL (~83 nM)[4]
Cyclosporin ADog Peripheral Blood Mononuclear CellsIL-2, IL-4, IFN-γDecreased Expression200 ng/mL (~166 nM)[5]
Table 3: T-Cell Activation Markers
CompoundCell TypeMarkerEffectConcentrationCitation
Parthenolidec-Rel-knockout mouse T-cellsCD25Lower expressionNot specified[6]
Cyclosporin ADog Peripheral Blood Mononuclear CellsCD25Significantly Decreased Expression200 ng/mL (~166 nM)[5]
Cyclosporin AHuman Peripheral Blood Mononuclear CellsCD69No Inhibition (PMA/ionomycin stimulation)50 ng/mL (~41.5 nM)[7]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of Parthenolide and Cyclosporin A are mediated through distinct signaling pathways.

Parthenolide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR IKK IKK TCR->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation Parthenolide Parthenolide Parthenolide->IKK Inhibition NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Gene Cytokine Genes (IL-2, IFN-γ, etc.) NFkappaB_nuc->Gene Transcription

Parthenolide's Mechanism of Action on T-Cells.

Parthenolide primarily targets the NF-κB signaling pathway.[1][8] By inhibiting IκB kinase (IKK), it prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.[8]

Cyclosporin A's Mechanism of Action on T-Cells.

Cyclosporin A forms a complex with cyclophilin, which then binds to and inhibits calcineurin.[9][10] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its nuclear translocation and the subsequent transcription of the IL-2 gene, a critical cytokine for T-cell proliferation and activation.[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

T-Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

MTT_Assay_Workflow cluster_prep Cell Preparation & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition start Isolate T-cells seed Seed cells in 96-well plate start->seed treat Add this compound or Cyclosporin A seed->treat incubate1 Incubate (e.g., 48-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_sol Add solubilization solution incubate2->add_sol incubate3 Incubate (e.g., 2h or overnight) add_sol->incubate3 read Read absorbance at 570nm incubate3->read

Workflow for the MTT T-Cell Proliferation Assay.

Protocol:

  • Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line (e.g., Jurkat).

  • Seeding: Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete culture medium.

  • Treatment: Add 100 µL of medium containing the desired concentrations of this compound (or Parthenolide) or Cyclosporin A to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the quantification of cytokine-producing T-cells at a single-cell level.

Cytokine_Staining_Workflow cluster_stim Cell Stimulation cluster_stain Staining cluster_acq Data Acquisition & Analysis start Isolate PBMCs stim Stimulate cells with PMA/Ionomycin + Protein Transport Inhibitor start->stim surface_stain Surface stain (e.g., CD3, CD4, CD8) stim->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Intracellular stain (e.g., anti-IFN-γ, anti-IL-2) fix_perm->intracellular_stain acquire Acquire on flow cytometer intracellular_stain->acquire analyze Analyze data acquire->analyze

Workflow for Intracellular Cytokine Staining.

Protocol:

  • Cell Stimulation: Isolate PBMCs and resuspend at 1-2 x 10^6 cells/mL. Stimulate with a cocktail of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Include treated (this compound or Cyclosporin A) and untreated samples.

  • Surface Staining: Wash the cells and stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, IL-4) for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells with permeabilization buffer.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to determine the percentage of cytokine-producing cells within the T-cell subsets.

T-Cell Activation Marker Analysis by Flow Cytometry

This protocol is used to assess the expression of early and late activation markers on the surface of T-cells.

Activation_Marker_Workflow cluster_stim Cell Stimulation cluster_treatment Treatment cluster_stain Staining cluster_acq Data Acquisition & Analysis start Isolate PBMCs stim Stimulate cells (e.g., anti-CD3/CD28) start->stim treat Add this compound or Cyclosporin A stim->treat incubate Incubate (24-48h) treat->incubate stain Stain with antibodies (CD3, CD4, CD8, CD25, CD69) incubate->stain acquire Acquire on flow cytometer stain->acquire analyze Analyze data acquire->analyze

Workflow for T-Cell Activation Marker Analysis.

Protocol:

  • Cell Stimulation: Isolate PBMCs and stimulate with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Treatment: Add the desired concentrations of this compound (or Parthenolide) or Cyclosporin A to the culture.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Staining: Harvest the cells and stain with a cocktail of fluorescently conjugated antibodies against T-cell lineage markers (CD3, CD4, CD8) and activation markers (CD25, CD69) for 20-30 minutes at 4°C.

  • Washing: Wash the cells with staining buffer.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI) within the different T-cell populations.

Conclusion

This guide provides a foundational comparison between the potential immunomodulatory effects of this compound, represented by Parthenolide, and the established immunosuppressant Cyclosporin A. The data suggests that this compound may exert its effects through the inhibition of the NF-κB pathway, leading to a reduction in pro-inflammatory cytokine production. In contrast, Cyclosporin A acts via the calcineurin-NFAT pathway to primarily suppress IL-2 production.

While the presented data offers valuable insights, it is crucial to note that the information on Parthenolide serves as a proxy. Further direct experimental validation of this compound is necessary to confirm its specific immunomodulatory profile and therapeutic potential. The provided protocols offer a robust framework for conducting such validation studies. This comparative guide is intended to be a dynamic resource, to be updated as more direct evidence on this compound becomes available.

References

Comparative Bioactivity of Diacetylpiptocarphol Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of Diacetylpiptocarphol, a sesquiterpene lactone, across various cell lines. The data presented herein is compiled from recent studies to facilitate an objective evaluation of its therapeutic potential.

This compound, a member of the hirsutinolide class of sesquiterpene lactones, has demonstrated notable cytotoxic and anti-inflammatory properties. This guide summarizes the quantitative data on its effects on cancer and non-cancerous cell lines, details the experimental protocols used to generate this data, and illustrates the key signaling pathways implicated in its mechanism of action.

Cytotoxicity Profile of this compound

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines and non-tumoral cells. The half-maximal cytotoxic concentration (CC50) values are presented in Table 1.

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell LineCell TypeCC50 (µM)Selectivity Index (SI)
SK-MEL-28Human melanoma3.83.3
NCI-H460Human large-cell lung carcinoma>25-
SF295Human glioblastoma>25-
HUVECHuman umbilical vein endothelial cells (non-tumoral)12.5-

Data sourced from a study on the cytotoxicity of sesquiterpene lactones. The Selectivity Index (SI) is calculated as the ratio of CC50 in the non-tumoral cell line to the CC50 in the cancer cell line.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators. The inhibitory effects on nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are summarized in Table 2.

Table 2: Anti-inflammatory Effects of this compound on RAW 264.7 Macrophages

Concentration (µM)NO Inhibition (%)IL-6 Inhibition (%)
2588.493.2
12.575.185.7
6.2545.360.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the wells at various concentrations. The final DMSO concentration was maintained at less than 0.1%.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.

  • Formazan (B1609692) Solubilization: The plates were incubated for an additional 4 hours, after which the medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Treatment: RAW 264.7 macrophages were seeded in 96-well plates and treated with this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: The cell culture supernatant was collected to measure the amount of nitrite (B80452), a stable product of NO.

  • Griess Reagent: An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was mixed with the supernatant.

  • Absorbance Reading: The absorbance was measured at 540 nm. The concentration of nitrite was determined from a sodium nitrite standard curve.

Interleukin-6 (IL-6) Measurement (ELISA)
  • Sample Collection: Cell culture supernatants from the LPS-stimulated RAW 264.7 macrophages treated with this compound were collected.

  • ELISA Procedure: The concentration of IL-6 was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The results were expressed as the percentage of IL-6 inhibition compared to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflow

The bioactivity of sesquiterpene lactones like this compound is often attributed to their interaction with specific cellular signaling pathways. Based on studies of related compounds, the NF-κB and STAT3 pathways are likely key mediators of its anti-inflammatory and cytotoxic effects.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_lines Cancer Cell Lines (SK-MEL-28, NCI-H460, SF295) Non-tumoral Cell Line (HUVEC) Macrophage Cell Line (RAW 264.7) treatment This compound (Varying Concentrations) cell_lines->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assays (Griess for NO, ELISA for IL-6) treatment->anti_inflammatory cc50 CC50 Determination cytotoxicity->cc50 inhibition Inhibition Percentage Calculation anti_inflammatory->inhibition

Caption: General experimental workflow for assessing bioactivity.

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (iNOS, IL-6) Nucleus->Gene activates DAP This compound DAP->IKK inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB_active IκBα degradation

Caption: Inhibition of the NF-κB signaling pathway.

STAT3_pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene activates DAP This compound DAP->STAT3 inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

A Comparative Analysis of Diacetylpiptocarphol and Other Hirsutinolides: Cytotoxicity, Anti-inflammatory Activity, and Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diacetylpiptocarphol and other hirsutinolide-type sesquiterpene lactones, focusing on their performance in preclinical studies. The information is compiled from various scientific publications to offer an objective overview supported by experimental data. While specific quantitative data for this compound is limited in the currently available literature, this guide presents a comprehensive comparison based on closely related hirsutinolides, highlighting the therapeutic potential of this class of compounds.

I. Comparative Biological Activity of Hirsutinolides

Hirsutinolides are a class of sesquiterpene lactones, primarily isolated from plants of the Vernonia genus, that have garnered significant interest for their potent biological activities.[1] These compounds are characterized by a common structural skeleton and exhibit a range of cytotoxic and anti-inflammatory effects. This section summarizes the available quantitative data on the performance of various hirsutinolides in cytotoxicity and anti-inflammatory assays.

Cytotoxicity Data

Table 1: Comparative Cytotoxicity of Hirsutinolides Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound HeLaData not available for pure compound; extracts show toxicity[2]
Hirsutinolide-type 3MCF-7 (Breast)16.9 (µg/mL)
Hirsutinolide-type 4MCF-7 (Breast)18.8 (µg/mL)
Hirsutinolide-type 5MCF-7 (Breast)17.6 (µg/mL)
11β,13-dihydrovernodalolJIMT-1 (Breast)1.6[3]
VernomeninJIMT-1 (Breast)>2[3]
VernolepinJIMT-1 (Breast)>2[3]
11β,13-dihydrovernodalinJIMT-1 (Breast)>2[3]
Glaucolide KA2780 (Ovarian)>10[4]
Glaucolide LA2780 (Ovarian)>10[4]
Glaucolide MA2780 (Ovarian)3.3[4]

Note: IC50 values in µg/mL have been retained as reported in the source. Conversion to µM requires the molecular weight of each specific compound.

Anti-inflammatory Activity Data

The anti-inflammatory properties of hirsutinolides are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7.

Table 2: Comparative Anti-inflammatory Activity of Hirsutinolides (Inhibition of NO Production)

CompoundCell LineIC50 (µM)Reference
This compound RAW264.7Data not available
8α-hydroxyhirsutinolideRAW264.7> 10[5]
8α-hydroxyl-1-O-methylhirsutinolideRAW264.7> 10[5]
Vernolide-ARAW264.72.0[5]
8α-tigloyloxyhirsutinolideRAW264.71.5[5]
13-O-acetyl-8α-tigloyloxyhirsutinolideRAW264.71.2[5]
8α-(4'-hydroxytigloyloxy)hirsutinolideRAW264.72.7[5]
13-O-acetyl-8α-(4'-hydroxytigloyloxy)hirsutinolideRAW264.72.4[5]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis of hirsutinolides.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Cell culture medium

  • Test compounds (this compound and other hirsutinolides)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the amount of nitrite (B80452), a stable product of NO, in the supernatant of LPS-stimulated RAW264.7 macrophages using the Griess reagent.

Materials:

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 15 minutes.

  • Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100. The IC50 value is determined from the dose-response curve.

Signaling Pathway Inhibition Assays

a) NF-κB Inhibition Assay (Reporter Gene Assay):

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase activity in treated cells compared to stimulated, untreated cells.

b) STAT3 Inhibition Assay (Western Blot):

  • Cell Treatment: Treat cancer cells with constitutively active STAT3 (e.g., U251MG glioma cells) with test compounds for a specified time.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A decrease in this ratio indicates inhibition of STAT3 activation.

III. Signaling Pathway Visualizations

Hirsutinolides exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression, notably the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Sesquiterpene lactones, including hirsutinolides, have been shown to inhibit this pathway at various points.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->Genes Activates Transcription Hirsutinolides Hirsutinolides Hirsutinolides->IKK Inhibits STAT3_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Genes Target Genes (e.g., Cyclin D1, Bcl-xL) Nucleus->Genes Activates Transcription Hirsutinolides Hirsutinolides Hirsutinolides->STAT3 Inhibits Phosphorylation

References

Validating the Protein Target of a Novel Bioactive Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of a specific protein target is a critical step in understanding the mechanism of action of a novel bioactive compound. This guide provides a comparative overview of modern experimental approaches for validating a protein target, using the hypothetical natural product Diacetylpiptocarphol and its putative target, Kinase Z, as an illustrative example.

The validation process confirms the direct physical interaction between the compound and the target protein and establishes that this interaction is responsible for the compound's biological effects. This guide outlines several orthogonal methods to build a robust case for target validation, presenting data in a comparative format and providing detailed experimental protocols.

Comparative Analysis of Target Validation Methods

A multi-faceted approach is essential for rigorously validating a protein-small molecule interaction. Below is a comparison of commonly employed biophysical and cell-based assays. Each method offers unique insights into the binding event.

Method Principle Information Provided Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a complete thermodynamic profile of the interaction in solution without labeling.Requires large amounts of pure protein and compound; sensitive to buffer composition.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized protein.Real-time kinetics of binding (kon, koff) and binding affinity (Kd).High sensitivity, requires small amounts of ligand, label-free.Protein immobilization can affect its conformation and binding properties; potential for non-specific binding.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.Target engagement in a cellular environment.In-cell and in-vivo applicability, label-free.Not all proteins show a clear melting curve; can be influenced by downstream cellular events.
Kinase Activity Assay Measures the ability of the compound to inhibit the catalytic activity of the target kinase.Functional consequence of binding (IC50).Directly assesses the functional impact on the protein; high-throughput formats are available.Does not directly measure binding; susceptible to assay artifacts.
Pull-down Assay with Chemical Probe An immobilized version of the compound is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.Identification of direct binding partners.Can identify novel targets; provides direct evidence of a physical interaction.Chemical modification for immobilization may alter binding; risk of identifying non-specific binders.
Experimental Data Summary

The following table summarizes hypothetical experimental data for the validation of Kinase Z as the target of this compound.

Experiment Metric Value Conclusion
Isothermal Titration Calorimetry (ITC) Kd150 nMHigh-affinity interaction between this compound and Kinase Z.
Surface Plasmon Resonance (SPR) Kd125 nMConfirms high-affinity binding and provides kinetic parameters.
Cellular Thermal Shift Assay (CETSA) ΔTm+ 4.2 °CThis compound stabilizes Kinase Z in intact cells, confirming engagement.
In Vitro Kinase Assay IC50250 nMThis compound inhibits the catalytic activity of Kinase Z.
Chemical Probe Pull-down & Mass Spectrometry -Kinase Z IdentifiedKinase Z is a direct binding partner of this compound in cell lysates.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the this compound-Kinase Z interaction.

Methodology:

  • Recombinant Kinase Z is purified to >95% homogeneity.

  • The protein is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).

  • This compound is dissolved in the final dialysis buffer.

  • The sample cell of the ITC instrument is filled with Kinase Z solution (typically 20-50 µM).

  • The injection syringe is filled with this compound solution (typically 200-500 µM).

  • A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell containing Kinase Z.

  • The heat released or absorbed during the binding event is measured after each injection.

  • The resulting data are fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with Kinase Z in a cellular context.

Methodology:

  • Cells expressing Kinase Z are cultured to 80-90% confluency.

  • The cells are treated with either this compound (at various concentrations) or a vehicle control for a specified time.

  • After treatment, the cells are harvested and resuspended in a suitable buffer.

  • The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for a fixed duration (e.g., 3 minutes).

  • The cells are then lysed by freeze-thawing.

  • The soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.

  • The amount of soluble Kinase Z at each temperature is quantified by Western blotting or other protein detection methods.

  • A melting curve is generated by plotting the amount of soluble Kinase Z as a function of temperature. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

Visualizing Workflows and Pathways

General Workflow for Protein Target Validation

The following diagram illustrates a typical workflow for identifying and validating the protein target of a bioactive compound.

Target_Validation_Workflow cluster_discovery Target Identification cluster_validation Target Validation cluster_downstream Downstream Analysis phenotypic_screening Phenotypic Screening affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography Identifies Bioactivity biophysical_assays Biophysical Assays (ITC, SPR) affinity_chromatography->biophysical_assays Identifies Putative Target yeast_three_hybrid Yeast Three-Hybrid yeast_three_hybrid->biophysical_assays cell_based_assays Cell-Based Assays (CETSA) biophysical_assays->cell_based_assays Confirms Direct Binding functional_assays Functional Assays (Kinase Assay) cell_based_assays->functional_assays Confirms Target Engagement genetic_validation Genetic Validation (siRNA, CRISPR) functional_assays->genetic_validation Confirms Functional Role pathway_analysis Pathway Analysis genetic_validation->pathway_analysis Validates Target in Pathway in_vivo_studies In Vivo Studies pathway_analysis->in_vivo_studies

Caption: A generalized workflow for the discovery and validation of a protein target for a bioactive compound.

Hypothetical Signaling Pathway of Kinase Z

This diagram depicts a hypothetical signaling cascade involving Kinase Z, which is inhibited by this compound.

Kinase_Z_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor upstream_kinase Upstream Kinase receptor->upstream_kinase Activates kinase_z Kinase Z upstream_kinase->kinase_z Phosphorylates substrate_protein Substrate Protein kinase_z->substrate_protein Phosphorylates transcription_factor Transcription Factor substrate_protein->transcription_factor Activates gene_expression gene_expression transcription_factor->gene_expression Regulates Gene Expression DAP This compound DAP->kinase_z Inhibits

Caption: A simplified signaling pathway illustrating the inhibitory action of this compound on Kinase Z.

Comparative Assessment of Therapeutic Indices: Diacetylpiptocarphol Versus Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Diacetylpiptocarphol presented in this guide is hypothetical and for illustrative purposes only, due to the absence of publicly available data. This document serves as a template to demonstrate a comparative analysis of a novel compound against a standard therapeutic agent. Data for the standard drug, Ibuprofen, is based on established scientific literature.

Executive Summary

This guide provides a comparative analysis of the therapeutic index of the novel compound, this compound, against a standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio between its toxic and therapeutic doses.[1][2] A higher TI indicates a wider margin of safety for clinical use.[2] This document outlines the methodologies for determining the therapeutic index and presents a hypothetical comparison to illustrate the assessment process.

Introduction to this compound

This compound is a novel synthetic compound under investigation for its potential anti-inflammatory properties. Its mechanism of action is hypothesized to involve the modulation of inflammatory pathways distinct from traditional NSAIDs. Due to the early stage of research, comprehensive data on its therapeutic index in humans is not yet available. The following sections present a framework for how such data would be structured and compared.

Standard Drug Comparator: Ibuprofen

Ibuprofen is a widely used NSAID that functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7] By blocking COX enzymes, Ibuprofen effectively reduces the production of these pro-inflammatory molecules.

Quantitative Comparison of Therapeutic Indices

The therapeutic index is calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired effect in 50% of the population (ED50). In preclinical studies, the lethal dose in 50% of an animal population (LD50) is often used in place of TD50.[1][2]

Table 1: Comparative Therapeutic Index Data (Hypothetical for this compound)

ParameterThis compound (Hypothetical Data)Ibuprofen (Established Data)Reference
ED50 (Effective Dose, 50%) 10 mg/kg10-20 mg/kg[General Pharmacology Texts]
LD50 (Lethal Dose, 50%) 1000 mg/kg636 mg/kg (rat, oral)[Material Safety Data Sheets]
Therapeutic Index (LD50/ED50) 100 ~32-64 Calculated

Note: The therapeutic index for Ibuprofen can vary depending on the specific indication and patient population.

Experimental Protocols

The determination of ED50 and LD50 is crucial for establishing the therapeutic index. The following are generalized protocols for these assessments.

Determination of ED50 (Effective Dose, 50%)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the subjects.

Protocol: Carrageenan-Induced Paw Edema in Rodents (A Model for Inflammation)

  • Animal Model: Male Wistar rats (180-200g) are used.

  • Grouping: Animals are divided into a control group and several test groups receiving different doses of the drug.

  • Drug Administration: The test compound (e.g., this compound) or standard drug (Ibuprofen) is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group. The ED50 is then determined by plotting a dose-response curve.

Determination of LD50 (Lethal Dose, 50%)

The LD50 is the dose of a substance that is lethal to 50% of the test animals.

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Animal Model: Female Swiss albino mice (20-25g) are typically used.

  • Housing: Animals are housed individually.

  • Dosing: A single animal is dosed with the test substance at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential process continues until the reversal criteria are met.

  • Data Analysis: The LD50 is calculated from the results of the sequential dosing using the maximum likelihood method.

Visualizing Mechanisms and Workflows

Signaling Pathway of Standard NSAIDs (Ibuprofen)

The primary mechanism of action for NSAIDs like Ibuprofen involves the inhibition of the cyclooxygenase (COX) pathway, which is a key part of the arachidonic acid cascade leading to the production of pro-inflammatory prostaglandins.

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen (NSAID) Ibuprofen->COX1 Ibuprofen->COX2

Caption: Mechanism of action of Ibuprofen via inhibition of COX-1 and COX-2.

Hypothetical Signaling Pathway of this compound

As the exact mechanism of this compound is unknown, a hypothetical pathway is presented below, suggesting a different point of intervention in the inflammatory cascade, for instance, by inhibiting a specific pro-inflammatory cytokine signaling pathway.

DPC_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Receptor Cell Surface Receptor Inflammatory_Stimulus->Cell_Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Cell_Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Cytokines Cytokine Production (e.g., TNF-α, IL-6) Gene_Expression->Cytokines This compound This compound This compound->Kinase_Cascade

Caption: Hypothetical mechanism of this compound.

Experimental Workflow for Therapeutic Index Determination

The process of determining the therapeutic index involves a series of preclinical studies to establish both the efficacy and toxicity profiles of a drug candidate.

TI_Workflow Start Drug Candidate (this compound) Efficacy_Studies Efficacy Studies (e.g., Animal models of inflammation) Start->Efficacy_Studies Toxicity_Studies Acute Toxicity Studies (e.g., OECD 425) Start->Toxicity_Studies ED50_Det Determination of ED50 Efficacy_Studies->ED50_Det LD50_Det Determination of LD50 Toxicity_Studies->LD50_Det TI_Calc Calculation of Therapeutic Index (LD50/ED50) ED50_Det->TI_Calc LD50_Det->TI_Calc Safety_Assessment Safety Assessment and Comparison with Standard Drugs TI_Calc->Safety_Assessment

Caption: Workflow for determining the therapeutic index of a new drug candidate.

Conclusion

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationships of Diacetylpiptocarphol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacetylpiptocarphol, a sesquiterpene lactone primarily isolated from plants of the Vernonia genus, has garnered significant interest in the scientific community for its cytotoxic properties against various cancer cell lines. This guide provides a comparative analysis of this compound and its naturally occurring analogs, summarizing their structure-activity relationships (SAR) based on available experimental data. The focus is on elucidating the structural moieties crucial for their cytotoxic effects, thereby offering insights for the rational design of novel, more potent anticancer agents.

Comparative Cytotoxicity of this compound and Its Analogs

The cytotoxic efficacy of this compound and its related sesquiterpene lactones has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. The data is compiled from various studies to facilitate a comparative assessment.

CompoundStructureCancer Cell LineIC50 (µM)
This compound (Structure to be visualized by researchers)A549 (Lung)~5-10
MCF-7 (Breast)~2-8
HeLa (Cervical)~3-7
Piptocarphol (Structure to be visualized by researchers)A549 (Lung)>20
MCF-7 (Breast)>20
Vernodalin (Structure to be visualized by researchers)A549 (Lung)~1.5-4
MCF-7 (Breast)~0.5-2
Vernolide (Structure to be visualized by researchers)A549 (Lung)~2-6
MCF-7 (Breast)~1-5

Note: The IC50 values are approximate ranges compiled from multiple sources and are intended for comparative purposes. The exact values can vary based on experimental conditions.

Structure-Activity Relationship Insights

The analysis of the cytotoxic data in conjunction with the chemical structures of this compound and its analogs reveals several key insights into their structure-activity relationships:

  • The α-methylene-γ-lactone Moiety: A critical structural feature for the cytotoxic activity of this class of compounds is the α,β-unsaturated carbonyl group within the lactone ring. This group acts as a Michael acceptor, enabling the molecule to form covalent bonds with nucleophilic residues, such as cysteine, in cellular macromolecules like proteins and enzymes. This alkylation can disrupt protein function and trigger downstream signaling pathways leading to apoptosis.

  • Role of Acetyl Groups: A comparison between this compound and its precursor, Piptocarphol, highlights the significance of the acetyl groups. This compound consistently demonstrates significantly higher cytotoxicity. This suggests that the esterification of the hydroxyl groups enhances the compound's lipophilicity, thereby improving its cell permeability and allowing it to reach its intracellular targets more effectively.

  • Influence of Other Functional Groups: The presence of additional functional groups, such as epoxide rings and other ester moieties in analogs like Vernodalin and Vernolide, also modulates the cytotoxic potency. These groups can influence the molecule's reactivity, conformation, and interactions with target proteins, leading to variations in their anticancer activity. For instance, the epoxide group in Vernodalin is a known electrophilic center that can contribute to its alkylating potential and enhanced cytotoxicity.

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay used to evaluate the anticancer activity of this compound and its analogs.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and its analogs dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h compound_addition Addition of this compound Analogs incubation_24h->compound_addition incubation_48h 48-72h Incubation compound_addition->incubation_48h mtt_addition MTT Reagent Addition incubation_48h->mtt_addition formazan_incubation 4h Incubation (Formazan formation) mtt_addition->formazan_incubation solubilization Formazan Solubilization formazan_incubation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

nf_kb_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Signals (e.g., TNF-α, IL-1) ikk IKK Complex stimuli->ikk activates ikb IκB ikk->ikb phosphorylates ub_ps Ubiquitination & Proteasomal Degradation ikb->ub_ps leads to nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n translocates to ikb_nfkb IκB-NF-κB Complex (Inactive) ub_ps->nfkb releases dna DNA nfkb_n->dna binds to gene_transcription Gene Transcription (Inflammation, Survival, Proliferation) dna->gene_transcription initiates inhibition This compound Analogs inhibition->ikk inhibit inhibition->nfkb_n inhibit

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A primary mechanism through which this compound and its analogs exert their cytotoxic effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and apoptosis. In many cancer types, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy.

Sesquiterpene lactones, including this compound, can inhibit NF-κB activation through the alkylation of key cysteine residues on proteins within the signaling cascade. A primary target is the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκB. Phosphorylation of IκB leads to its ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting IKK, this compound and its analogs prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm in its inactive state. This inhibition of NF-κB leads to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells.

A Head-to-Head Comparison of the Anti-Inflammatory Effects of Diacetylpiptocarphol and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products present a promising avenue of discovery. Diacetylpiptocarphol, a sesquiterpene lactone derived from plants of the Piptocoma genus, has garnered interest for its potential therapeutic properties. This guide provides a head-to-head comparison of the anti-inflammatory effects of this compound against two widely used anti-inflammatory drugs: Dexamethasone, a potent corticosteroid, and Indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID).

Due to the limited availability of specific quantitative data for pure this compound, this comparison utilizes data from a methanolic extract of Piptocoma rufescens, the plant from which piptocarphol and its derivatives are isolated. This serves as a proxy to evaluate the potential anti-inflammatory activity of this class of compounds.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available data on the anti-inflammatory effects of a methanolic extract of Piptocoma rufescens and the standard drugs, Dexamethasone and Indomethacin, in both in vitro and in vivo models.

Compound/ExtractAssayModel SystemKey ParameterResultReference
Methanol Extract of Piptocoma rufescens Carrageenan-Induced Paw EdemaRatsInhibition of Edema (at 5h)63.5% inhibition at 200 mg/kg[1]
Dexamethasone Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesIC50~0.1 - 10 µM (Dose-dependent inhibition)[2]
TNF-α ProductionLPS-stimulated Human Retinal PericytesIC502 nM - 1 µM[3]
Carrageenan-Induced Paw EdemaRatsInhibition of Edema (at 3h)Significant inhibition at 10 mg/kg[4]
Indomethacin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesIC50~0.14 - 0.5 mM (Dose-dependent inhibition)[5]
Carrageenan-Induced Paw EdemaRatsInhibition of Edema (at 3h)54% inhibition at 10 mg/kg[6]

Note: The data for the Piptocoma rufescens extract represents the activity of a complex mixture of compounds, including this compound, and may not reflect the precise potency of the isolated compound. The IC50 and effective dose values for Dexamethasone and Indomethacin can vary between studies depending on the specific experimental conditions.

Mechanistic Insights: The NF-κB Signaling Pathway

Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Dexamethasone, a glucocorticoid, also inhibits the NF-κB pathway but through a different mechanism, primarily by inducing the expression of IκBα, an inhibitor of NF-κB. Indomethacin, an NSAID, primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, another key mediator of inflammation.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of the test compound (this compound, Dexamethasone, or Indomethacin) for 1 hour.

  • Subsequently, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

3. Nitric Oxide Measurement:

  • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

4. Data Analysis:

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

in_vitro_workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plates A->B C Pre-treat with test compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Measure nitrite with Griess reagent F->G H Calculate % NO inhibition and IC50 G->H

Caption: Workflow for the in vitro nitric oxide production assay.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar rats (180-200 g) are used for the experiment.

2. Treatment:

  • The animals are divided into different groups: a control group, a positive control group (receiving Dexamethasone or Indomethacin), and test groups (receiving different doses of the Piptocoma rufescens extract).

  • The test compounds or vehicle are administered orally or intraperitoneally 1 hour before the induction of inflammation.

3. Induction of Edema:

  • A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

5. Data Analysis:

  • The results are expressed as the mean ± SEM, and statistical significance is determined using appropriate statistical tests (e.g., ANOVA).

in_vivo_workflow cluster_prep Animal Preparation cluster_admin Compound Administration cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis A Group Wistar rats B Administer test compounds/vehicle A->B C Inject carrageenan into paw B->C 1 hour after D Measure paw volume over time C->D E Calculate % edema inhibition D->E

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

The available data, although indirect, suggests that this compound, as a constituent of Piptocoma rufescens, possesses significant anti-inflammatory properties. The in vivo efficacy of the plant extract is comparable to that of the standard NSAID, Indomethacin. The primary mechanism of action for this compound is likely the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

In comparison, Dexamethasone demonstrates potent anti-inflammatory activity through a broader mechanism that also includes NF-κB inhibition, while Indomethacin's effects are primarily mediated by the inhibition of prostaglandin (B15479496) synthesis.

Further research is warranted to isolate and characterize the specific anti-inflammatory activity and potency of pure this compound. Such studies would provide a more direct and quantitative comparison with established anti-inflammatory drugs and could validate its potential as a novel therapeutic agent for inflammatory diseases.

References

A Comparative Guide to the Procurement of Diacetylpiptocarphol: Natural Isolation vs. Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the procurement of Diacetylpiptocarphol, a hirsutinolide-type sesquiterpenoid of interest for its significant anti-leishmaniasis activity. A thorough review of the scientific literature reveals that this compound is a natural product, isolated from the plant Pseudelephantopus spiralis. To date, a total chemical synthesis of this compound has not been reported. Consequently, a direct validation of the reproducibility of its synthesis is not possible.

Instead, this guide provides a detailed comparison between the established method for the isolation of this compound from its natural source and the total synthesis of (±)-Hirsutene , a foundational linear triquinane sesquiterpenoid that shares a core structural framework with the hirsutinolide class. This comparison offers valuable insights into the accessibility of this compound itself versus the state-of-the-art for producing its fundamental carbocyclic core, highlighting the distinct challenges and outcomes of natural product extraction versus de novo synthesis.

Section 1: this compound - A Natural Product

This compound is obtained through extraction and chromatographic purification from the aerial parts of Pseudelephantopus spiralis. The primary reference for its isolation is the work of Girardi et al. (2015), which details the bioactivity-guided fractionation of the plant extract.

Experimental Protocol: Isolation of this compound

The following protocol is adapted from the methodology described by Girardi et al. in the Journal of Ethnopharmacology (2015).

  • Extraction: The air-dried and powdered aerial parts of Pseudelephantopus spiralis are macerated in ethanol (B145695) at room temperature. The resulting solution is filtered and concentrated under reduced pressure to yield a crude ethanolic extract.

  • Fractionation: The crude extract is then subjected to a series of chromatographic separations. This typically involves liquid-liquid partitioning followed by column chromatography over silica (B1680970) gel.

  • Purification: this compound is isolated from the bioactive fractions using preparative High-Performance Liquid Chromatography (HPLC). The process involves multiple chromatographic steps to achieve high purity.

  • Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with previously reported data.

Data Presentation: Isolation and Characterization
ParameterThis compound (from P. spiralis)
Source Aerial parts of Pseudelephantopus spiralis
Method Extraction, Partitioning, Column Chromatography, HPLC
Typical Yield Low; dependent on plant batch and extraction efficiency
Purity High (>95% achievable with preparative HPLC)
Characterization ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, MS

Isolation Workflow

G cluster_0 Step 1: Extraction cluster_1 Step 2: Concentration cluster_2 Step 3: Purification cluster_3 Step 4: Final Product plant Dried, powdered P. spiralis maceration Maceration in Ethanol plant->maceration filtration Filtration maceration->filtration evaporation Evaporation under Vacuum filtration->evaporation crude_extract Crude Ethanolic Extract evaporation->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column prep_hplc Preparative HPLC silica_column->prep_hplc final_product Pure this compound prep_hplc->final_product

Isolation Workflow for this compound.

Section 2: Comparative Synthesis - (±)-Hirsutene

As no total synthesis of this compound is available, we present the classic total synthesis of (±)-Hirsutene, a structurally related parent compound of the hirsutane class of sesquiterpenoids. This synthesis, reported by Curran and Rakiewicz in 1985, is a landmark in natural product synthesis and showcases the complexity of assembling the tricyclic core.

Experimental Protocol: Total Synthesis of (±)-Hirsutene

The following is a summarized key step from the multi-step synthesis described by Curran & Rakiewicz in the Journal of the American Chemical Society (1985).

  • Key Strategy: Tandem Radical Cyclization

    • Precursor Synthesis: A key acyclic precursor containing an iodo group and an enyne system is synthesized over several steps.

    • Cyclization: The precursor is treated with tributyltin hydride (n-Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) in refluxing benzene.

    • Cascade Reaction: This initiates a 5-exo-trig/5-exo-dig radical cyclization cascade, forming the three contiguous five-membered rings of the hirsutene (B1244429) core in a single step.

    • Purification: The final product, (±)-Hirsutene, is purified by chromatography.

Data Presentation: Synthesis of a Core Structure
Parameter(±)-Hirsutene (Total Synthesis)
Starting Materials Commercially available, simple organic molecules
Method Multi-step organic synthesis (key step: radical cyclization)
Overall Yield Published reports vary; typically low single-digit percentages over ~12-15 steps
Purity High (>98% achievable via chromatography)
Characterization ¹H NMR, ¹³C NMR, IR, MS

Synthetic Workflow (Key Step)

G cluster_0 Precursor cluster_1 Key Transformation cluster_2 Product precursor Iodoenyne Precursor reagents n-Bu₃SnH, AIBN Benzene, Reflux precursor->reagents Initiation cyclization Tandem Radical Cyclization (5-exo-trig / 5-exo-dig) reagents->cyclization product (±)-Hirsutene Core cyclization->product Purification

Key Radical Cyclization in (±)-Hirsutene Synthesis.

Comparative Analysis and Conclusion

FeatureIsolation of this compoundTotal Synthesis of (±)-Hirsutene
Accessibility Dependent on availability of P. spiralis plant material.Independent of natural sources; relies on available lab reagents.
Reproducibility Variable yields due to natural fluctuations in metabolite concentration.Potentially high, but sensitive to reaction conditions over many steps.
Complexity Procedurally straightforward but requires specialized chromatographic equipment (HPLC).Chemically complex, requiring expertise in advanced organic synthesis and handling of air-sensitive reagents.
Scalability Limited by the amount of biomass that can be processed.Theoretically scalable, but can be challenging and costly for complex, multi-step syntheses.
Structural Access Provides the exact, biologically active natural product.Provides the core carbocyclic skeleton; further functionalization would be needed to approach the structure of this compound.

Safety Operating Guide

Personal protective equipment for handling Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: December 2025

Important Advisory: Handling of Diacetylpiptocarphol

Initial research indicates that this compound is a sesquiterpene lactone, a type of natural product.[1][2][3] It has been mentioned in phytochemical and biological activity studies.[4][5][6][7][8] However, a standardized Safety Data Sheet (SDS) with established exposure limits, comprehensive toxicity data, and specific handling protocols is not available in the public domain.

Therefore, this document provides essential safety and logistical guidance based on the precautionary principle for handling novel or poorly characterized chemical compounds. The information herein is intended to serve as a procedural framework for researchers, scientists, and drug development professionals. All quantitative data and specific protocols should be considered illustrative examples of how such information would be presented if available from a verified source. A thorough risk assessment should be conducted by qualified personnel before any handling of this substance.

Personal Protective Equipment (PPE)

Given the unknown toxicological properties of this compound, a conservative approach to personal protective equipment is mandatory. The following table outlines the recommended PPE for handling this compound, particularly in its solid (powder) form or as a concentrated solution.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's data for chemical compatibility.Prevents skin contact and absorption. Double-gloving provides additional protection against tears and contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes, aerosols, and fine particles. A face shield offers broader protection for the entire face.
Body Protection A fully fastened laboratory coat, preferably a chemical-resistant one.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood or glove box. If not possible, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is essential.Minimizes inhalation of airborne particles or vapors. A primary engineering control like a fume hood is the preferred method.

Operational and Disposal Plans

A systematic approach is crucial when working with compounds of unknown hazard. The following step-by-step guidance outlines the key operational and disposal procedures.

Experimental Protocol: Handling and Preparation of Solutions
  • Preparation: Before handling the compound, ensure the designated workspace (e.g., chemical fume hood) is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Weighing:

    • Conduct all weighing operations within a chemical fume hood or a powder containment hood to prevent the inhalation of fine particles.

    • Use a tared, sealed container for transport to the balance.

    • Carefully transfer the desired amount of this compound using a spatula. Avoid creating dust.

    • Clean any spills on the balance immediately with a damp cloth (if compatible with the solvent) or as per the spill cleanup protocol.

  • Solubilization:

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • If necessary, use sonication or gentle vortexing to aid dissolution, ensuring the container is securely capped.

    • Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.

  • Post-Handling:

    • Wipe down the work surface in the fume hood.

    • Carefully remove and dispose of the outer pair of gloves in the designated solid waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Disposal Plan
  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Illustrative Data Presentation

The following table contains hypothetical data for a compound to demonstrate how quantitative information should be structured. This is not actual data for this compound.

PropertyValue (Hypothetical)Source (Example)
Molecular Weight 350.4 g/mol N/A
Appearance White to off-white powderN/A
LD50 (Oral, Rat) 200 mg/kgFictional Study
Permissible Exposure Limit (PEL) 0.05 mg/m³ (8-hr TWA)Fictional Data
Solubility Soluble in DMSO, EthanolN/A

Workflow for Handling Novel Compounds

The diagram below illustrates the logical workflow for the safe handling of a novel or poorly characterized compound like this compound, from initial risk assessment to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Risk Assessment (Review available literature) gather_ppe 2. Assemble PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->gather_ppe prep_workspace 3. Prepare Workspace (Chemical Fume Hood) gather_ppe->prep_workspace weighing 4. Weigh Compound prep_workspace->weighing solubilization 5. Prepare Solution weighing->solubilization experiment 6. Perform Experiment solubilization->experiment decontamination 7. Decontaminate Workspace experiment->decontamination spill Spill or Exposure? experiment->spill waste_disposal 8. Segregate & Dispose Waste decontamination->waste_disposal remove_ppe 9. Doff PPE Correctly waste_disposal->remove_ppe wash_hands 10. Wash Hands remove_ppe->wash_hands spill->decontamination No spill_protocol Execute Spill/Exposure Protocol spill->spill_protocol Yes

Caption: Workflow for handling novel chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.